The table below summarizes the core chemical and pharmacological characteristics of linetastine.
| Property | Description |
|---|---|
| CAS Number | 159776-68-8 [1] |
| Alternative Names | TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [2] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [1] |
| Molecular Weight | 584.7 g/mol [1] |
| Mechanism of Action | Dual 5-Lipoxygenase (5-LOX) inhibitor and histamine receptor antagonist [1] [3] |
| Primary Indications (Research) | Asthma, Atherosclerosis, Peptic Ulcers [1] |
This compound exerts its effects through a dual mechanism, simultaneously inhibiting the production of pro-inflammatory leukotrienes and blocking the action of histamine [3]. Its active metabolite, TMK777, contributes significantly to its pharmacological activity [3].
This compound inhibits leukotriene production and blocks histamine receptors to prevent bronchoconstriction.
The efficacy of this compound has been demonstrated through in vitro and in vivo studies. Key quantitative data from these experiments are summarized below.
| Assay Type | Experimental Model | Key Result | Citation |
|---|---|---|---|
| In Vitro | Calcium ionophore-stimulated human leukocytes | IC₅₀ for LTB₄ inhibition: 1.2 x 10⁻⁷ mol/L; IC₅₀ for LTC₄ inhibition: 1.5 x 10⁻⁷ mol/L [3] | Arzneimittelforschung. 1996 |
| In Vivo | Actively sensitized guinea pigs (late asthmatic response) | Inhibition of LTB₄/LTC₄ increase in lungs at 1-10 mg/kg p.o.; duration >16 hours [3] | Arzneimittelforschung. 1996 |
| In Vivo | Guinea pigs (histamine-induced bronchoconstriction) | Dose-dependent inhibition at 1-10 mg/kg p.o.; duration >24 hours [3] | Arzneimittelforschung. 1996 |
| Ex Vivo | Isolated guinea-pig trachea | Non-competitive antagonism of histamine-induced contraction; pD₂ = 7.28 [3] | Arzneimittelforschung. 1996 |
1. In Vitro 5-LOX Inhibition Assay in Human Leukocytes
2. In Vivo Model of Late Asthmatic Response in Guinea Pigs
General workflow for in vivo efficacy studies in sensitized animal models.
According to pharmaceutical databases, this compound has been discontinued from clinical development for all its investigated indications, which included asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, and thrombosis [2]. The specific reasons for its discontinuation are not detailed in the available search results. It was originally developed by Terumo and Yamanouchi [2].
Despite its discontinuation, this compound remains a chemically well-characterized compound [1] and a relevant example of a dual-mechanism approach in pharmacology. Its design to concurrently target two key inflammatory pathways highlights a strategic therapeutic rationale for complex diseases like asthma.
Linetastine (TMK-688) is a synthetic organic compound with the following definitive chemical characteristics [1] [2]:
| Property | Description |
|---|---|
| Systematic Name | (2E,4E)-N-[2-[4-(Diphenylmethoxy)-1-piperidinyl]ethyl]-5-[3-methoxy-4-[(ethoxycarbonyl)oxy]phenyl]-2,4-pentadienamide [1] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [1] [2] |
| Molecular Weight | 584.7 g/mol [1] [2] |
| CAS Registry Numbers | 159776-68-8 (commonly cited); 110501-66-1 (also listed) [1] [2] |
| SMILES Notation | C(OC1CCN(CCNC(/C=C/C=C/C2=CC(OC)=C(OC(OCC)=O)C=C2)=O)CC1)(C3=CC=CC=C3)C4=CC=CC=C4 [2] |
This compound possesses a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [2] [3]. This combination underlies its experimental use in studying conditions like asthma, atherosclerosis, and peptic ulcers [2].
The table below summarizes key experimental findings from an animal model of allergic rhinitis in passively sensitized guinea pigs [3]:
| Experimental Finding | Details / Outcome |
|---|---|
| Primary Model | Allergic nasal obstruction & exudative responses in sensitized guinea pigs [3] |
| Efficacy | Orally administered TMK-688 inhibited antigen-induced nasal obstruction at 1 and 3.2 mg/kg [3]. |
| Key Mechanism | Suppressed intranasal release of leukotrienes (LTB₄, LTC₄); nasal obstruction was primarily mediated by leukotrienes, not histamine [3]. |
| Dual Action Evidence | Inhibited brilliant blue dye leakage (exudation), an effect achieved by FPL-55712 (LT antagonist) and pyrilamine (H1 antagonist) but not by ketotifen [3]. |
| Conclusion | Superior to pure antihistamines for allergic rhinitis in this model due to its dual action [3]. |
Another study confirmed that its cyclooxygenase inhibitory activity and antihistamine activity are not essential for its anti-inflammatory action, highlighting the critical role of 5-LOX inhibition [4].
The following diagram illustrates the experimental workflow and key mechanistic insights for TMK-688, derived from the guinea pig model of allergic rhinitis [3]:
This diagram outlines the key experimental steps and how the results point to TMK-688's dual mechanism of action.
It is important to note that this compound appears to be a research compound. One source mentions it is a "custom-made product" for scientific use, and its sale may be restricted due to patent laws [1] [2].
Table 1: Basic Profile of Linetastine
| Attribute | Specification |
|---|---|
| CAS Number | 159776-68-8 (also referenced under 110501-66-1 for parent compound) [1] [2] |
| Alternative Names | TMK-688, TMK688, TMK 688 [2] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [2] |
| Molecular Weight | 584.7 g/mol [2] |
| Primary Bioactivity | 5-Lipoxygenase (5-LOX) inhibitor and histamine antagonist [1] [2] |
| Research Applications | Studies in asthma, atherosclerosis, and peptic ulcers [2] |
Table 2: Key Pharmacological Activities
| Activity | Measured Outcome / Mechanism |
|---|---|
| 5-LOX Enzyme Inhibition | Inhibits production of Leukotriene B₄ (LTB₄) and Leukotriene C₄ (LTC₄) from calcium ionophore-stimulated human leukocytes [1]. |
| Antihistamine Activity | Non-competitively inhibits histamine-induced contraction of isolated guinea-pig trachea; inhibits histamine-induced bronchoconstriction in vivo [1]. |
| In Vivo Efficacy | Oral administration inhibits leukotriene production in lungs during late asthmatic responses in sensitized guinea pigs [1]. |
| Duration of Action | Effects on leukotriene production and bronchoconstriction last more than 16 and 24 hours, respectively [1]. |
| Tachyphylaxis | No development of tolerance; repeated daily administration for 7 days showed consistent efficacy [1]. |
Table 3: In Vitro Potency Data (IC₅₀ values)
| Compound | LTB₄ Inhibition (IC₅₀) | LTC₄ Inhibition (IC₅₀) |
|---|---|---|
| This compound | 1.2 x 10⁻⁷ mol/L | 1.5 x 10⁻⁷ mol/L |
| Active Metabolite (TMK777) | 8.6 x 10⁻⁸ mol/L | 7.1 x 10⁻⁸ mol/L |
| Azelastine (Reference Drug) | >1 x 10⁻⁵ mol/L | >1 x 10⁻⁵ mol/L |
Source: [1]. Data shows this compound and its metabolite are significantly more potent than Azelastine in inhibiting leukotriene production.
Table 4: In Vivo Efficacy in Sensitized Guinea Pigs
| Assay | This compound Dose (p.o.) | Effect |
|---|---|---|
| Inhibition of Lung LTB₄/C₄ Increase | 1-10 mg/kg | Significant inhibition during late asthmatic response [1]. |
| Duration of Action (LT Inhibition) | 3.2 mg/kg | Effect lasted >16 hours [1]. |
| Inhibition of Histamine-induced Bronchoconstriction | 1-10 mg/kg | Dose-dependent inhibition [1]. |
| Duration of Action (Histamine) | 3.2 mg/kg | Effect lasted >24 hours [1]. |
For researchers investigating 5-LOX inhibition, here are key methodologies based on the search results.
1. Cell-Free 5-LOX Inhibition Assay This spectrophotometric protocol measures direct enzyme inhibition [3].
2. Cellular Leukotriene Production Assay This method uses immune cells to study inhibition in a more complex system [1].
The following diagram illustrates the 5-LOX pathway and the different mechanisms of inhibition.
This diagram shows the 5-LOX pathway located at the nuclear membrane. The enzyme 5-LOX, often with the assistance of FLAP, converts Arachidonic Acid (AA) into Leukotriene A4 (LTA4), which is further metabolized into the pro-inflammatory mediators LTB4 and LTC4 [4]. Inhibitors can block this process through different mechanisms, such as binding directly to the active site (redox-type) or an allosteric site, which induces structural changes from a distance [4].
Temelastine was identified as a potent, selective, and competitive histamine H1-receptor antagonist. A key characteristic was its reported inability to penetrate the central nervous system, classifying it as a non-sedating antihistamine [1].
The tables below summarize the core quantitative data from preclinical and clinical studies.
Table 1: In Vitro and In Vivo (Preclinical) Pharmacological Data
| Assay/Model | Finding/Result | Comparative Agent |
|---|---|---|
| Isolated Guinea Pig Trachea (Histamine-induced contraction) | Concentration-dependent inhibition (10⁻⁹ - 10⁻⁷ M); pKB = 9.5 [2] | Mepyramine (pKB = 8.5) [2] |
| Isolated Guinea Pig Trachea (Antigen-induced contraction) | Significant depression of the rapid initial phase of contraction [2] | --- |
| Anesthetized Dogs (Histamine-induced bronchoconstriction) | Selective inhibition at doses as low as 30 µg/kg, i.v. [2] | Terfenadine (less selective) [2] |
| Anesthetized Dogs (Antigen-induced bronchospasm) | Pretreatment with aerosol (1%) significantly inhibited bronchospasm [2] | Mepyramine [2] |
Table 2: Clinical Pharmacodynamics and Pharmacokinetics in Humans
| Parameter | Finding/Result | Comparative Agent |
|---|---|---|
| Effect (Inhibition of cutaneous histamine wheal) | Dose-dependent reduction; maximal at 2 hours, present at 8 hours [1] | Chlorpheniramine [1] |
| Efficacy (100 mg single dose) | 64%, 49%, 56%, and 51% reduction in wheal area at 8, 12, 16, and 20 hrs, respectively [1] | --- |
| Plasma Concentration (100 mg single dose) | 4.04, 2.77, 1.88, and 1.44 µmol/L at 8, 12, 16, and 20 hrs, respectively [1] | --- |
| Proposed Dosing | Daily or twice-daily dosing with 100 mg suggested to be adequate [1] | --- |
The search results provide details on several key experimental methodologies used to characterize Temelastine.
This protocol assessed the potency and mechanism of action [2].
This model evaluated efficacy against allergen-provoked responses [2].
This study quantified the time-course and dose-response of H1-blockade in humans [1].
As a competitive H1-receptor antagonist, Temelastine works by blocking the histamine signaling pathway. The diagram below illustrates this mechanism and the experimental workflow for its characterization.
This diagram shows how Temelastine blocks the H1 receptor to prevent histamine-induced effects, which were validated through specific experimental assays [2] [1] [3].
The search results indicate that Temelastine was an investigational compound in the 1980s, and its current development status is unclear. To proceed:
For any investigational compound, the core information can be structured into several key areas. The table below outlines these components, which are essential for a technical guide or whitepaper.
| Information Category | Description & Purpose | Examples from Search Results |
|---|---|---|
| Mechanism of Action (MoA) | Identifies the specific molecular target and biological pathway the compound modulates [1]. | A drug in development inhibits histone deacetylase 6 (HDAC6) to target cancer and neurological disorders [2]. |
| Research & Development Status | Tracks the compound's stage in the clinical development pipeline (e.g., Phase I, II, III) [3]. | A novel CAR therapy for solid tumors is in pre-clinical stages, with researchers seeking industry partners for co-development [4]. |
| Key Applications & Indications | Defines the diseases or conditions the compound is being developed to treat. | Therapies in development target specific conditions like non-alcoholic steatohepatitis (NASH) and drug-resistant epilepsy [4]. |
| Experimental Data & Protocols | Includes quantitative results (IC50, efficacy in models) and detailed methods for key experiments (e.g., cell-based assays, animal models). | A small molecule inhibitor for cytokine storms showed 100% survival in preclinical models when combined with an antiviral [4]. |
| Signaling Pathways | Diagrams the biochemical pathway of the target to visualize the compound's site of action and potential downstream effects. | Research into inflammatory diseases focuses on blocking the RAGE receptor signaling pathway [4]. |
Since the MoA is foundational, creating a clear diagram of the targeted signaling pathway is a critical part of a technical guide. The following is a generic example based on common pathways described in the search results [5] [1].
Generic signaling pathway initiated by an extracellular ligand, common in cancer and inflammatory diseases [5] [1].
If you need to continue your search for "linetastine," here are some focused strategies:
The table below summarizes the key information available on this compound. Please note that its development was discontinued over 15 years ago, which limits the availability of recent or detailed data [1].
| Profile Aspect | Technical Details |
|---|---|
| Alternative Names | Linazolast; TMK 688; YM 257 [1] |
| Originator/Developer | Terumo; Yamanouchi [1] |
| CAS Registry Number | 159776-68-8 [2] |
| Molecular Formula | C35H40N2O6 [2] |
| Molecular Weight | 584.7 g/mol [2] |
| Mechanism of Action | 5-Lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1] [2] |
| Primary Pharmacological Effect | Inhibits leukotriene production [2] |
| Therapeutic Area | Antiasthmatics [1] |
| Highest Development Phase | Discontinued (for Allergic rhinitis; Asthma; Atherosclerosis; Peptic ulcer; Skin cancer; Thrombosis) [1] |
| Latest Information Update | 22 November 2007 [1] |
Published research indicates that this compound was investigated for its ability to inhibit leukotriene B4 (LTB4), a key inflammatory mediator [3]. One 1996 study specifically explored the ability of this compound (TMK688) to inhibit LTB4 synthesis, which is consistent with its documented mechanism as a 5-lipoxygenase inhibitor [3].
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, based on its known mechanism of action.
This compound inhibits the 5-LOX enzyme and histamine receptors to block inflammation.
The most significant challenge in creating a detailed guide is the discontinued status of this compound. The most recent definitive update on its status is from 2007 [1]. Information on its discovery, pre-clinical studies, and specific clinical trial data is not available in the public domain through this search.
For further investigation, you may consider:
The quantitative data primarily comes from a 1996 study that established linetastine's dual mechanism of action. The table below summarizes the key experimental findings [1].
| Parameter | Finding | Experimental System |
|---|---|---|
| Mechanism of Action | 5-lipoxygenase inhibitor & H1 antihistamine | N/A |
| LTB4 Inhibition (IC₅₀) | 1.2 x 10⁻⁷ mol/L (this compound), 8.6 x 10⁻⁸ mol/L (Metabolite TMK777) | Calcium ionophore-stimulated human leukocytes |
| LTC4 Inhibition (IC₅₀) | 1.5 x 10⁻⁷ mol/L (this compound), 7.1 x 10⁻⁸ mol/L (Metabolite TMK777) | Calcium ionophore-stimulated human leukocytes |
| Antihistamine Activity (pD₂) | 7.28 (this compound), 7.98 (Metabolite TMK777) | Histamine-induced contraction of isolated guinea-pig trachea |
| In Vivo Efficacy | Inhibition of leukotriene production & histamine-induced bronchoconstriction at 1-10 mg/kg p.o. | Actively sensitized guinea-pig model |
| Duration of Action | Effect lasted >16 h (leukotriene inhibition) and >24 h (bronchoconstriction inhibition) | Actively sensitized guinea-pig model |
| Tachyphylaxis | No observed tachyphylaxis or cumulative effect with 7-day repeated dosing | Actively sensitized guinea-pig model |
The core findings are based on specific in vitro and in vivo methodologies [1].
This compound exerts its effects through two primary pathways, which can be visualized in the following diagram.
This diagram illustrates this compound's dual mechanism: inhibition of 5-Lipoxygenase (5-LOX) to reduce leukotriene synthesis, and blockade of the H1 receptor to prevent histamine-mediated effects.
When interpreting this data, several critical limitations must be considered:
While this compound is no longer in development, its documented mechanism remains relevant. Modern DMPK research focuses on areas like model-informed drug development, the use of endogenous biomarkers for drug-drug interactions, and applying artificial intelligence to predict clearance [3] [4]. For a drug with a profile similar to this compound, current approaches would heavily utilize in vitro to in vivo extrapolation and PBPK modeling to fill data gaps.
Linetastine (also known as TMK-688) is characterized by a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2] [3]. This combination is responsible for its investigated use in conditions like asthma, atherosclerosis, and peptic ulcers [1] [2].
The table below summarizes the key quantitative data from foundational studies:
| Pharmacodynamic Aspect | Experimental System | Result / Value | Comparative Agent (Azelastine) |
|---|---|---|---|
| 5-LOX Inhibition (LTB4) | Human leukocytes (IC50) | 1.2 x 10-7 mol/L [3] | > 1 x 10-5 mol/L [3] |
| 5-LOX Inhibition (LTC4) | Human leukocytes (IC50) | 1.5 x 10-7 mol/L [3] | > 1 x 10-5 mol/L [3] |
| Active Metabolite (TMK777) LTB4 | Human leukocytes (IC50) | 8.6 x 10-8 mol/L [3] | Not applicable |
| Histamine Receptor Antagonism | Guinea-pig trachea (pD2) | 7.28 [3] | 8.07 [3] |
| In Vivo Efficacy (Leukotriene) | Actively sensitized guinea-pigs | 1-10 mg/kg (p.o.), >16h duration [3] | 10 mg/kg had no effect [3] |
| In Vivo Efficacy (Bronchoconstriction) | Guinea-pigs | 1-10 mg/kg (p.o.), >24h duration [3] | 0.32 mg/kg (p.o.) was active [3] |
The primary studies on this compound employed a standard pharmacological approach to establish its dual activity. The following diagram illustrates the logical workflow and key signaling pathways involved in these experiments.
The diagram above shows how this compound's dual mechanism was tested. Key experimental systems included:
It is crucial for researchers to note that This compound has been discontinued from clinical development for all listed indications, including asthma, allergic rhinitis, and atherosclerosis [1]. The most recent information update found in the search results was from 2007 [1], and the key pharmacodynamic study was published in 1996 [3]. Therefore, the available data is not current, and its clinical relevance is limited to historical and mechanistic understanding.
The methodology below, adapted from a recent 2024 study, details a protocol for inducing and measuring airway narrowing (a key feature of asthma) in a controlled setting. This protocol is particularly relevant for studying triggers like exercise and cold air [1] [2].
This diagram illustrates the sequential and parallel steps of an experimental protocol used to study airway narrowing in asthma.
The table below summarizes the core elements of this experimental protocol:
| Aspect | Protocol Detail | Purpose & Rationale |
|---|---|---|
| Study Design | Randomized cross-over [1] | Participants undergo all conditions in random order; increases statistical power and controls for inter-individual variability. |
| Intervention | 10-min seated rest followed by 10-min cycling on a stationary bike [1] | Standardized exercise trigger to induce airway narrowing in a controlled manner. |
| Environmental Conditions | Room temperatures of 0°C, 10°C, and 20°C [1] | Tests the interaction between exercise and cold air, a common real-world asthma trigger. |
| Recovery Period | 30-minute interval between temperature transitions [1] | Ensures lung function returns to baseline before the next test, preventing carryover effects. |
| Objective Lung Function | Forced Oscillation Technique (FOT) [1] | A sensitive method that requires only passive breathing, ideal for measuring subtle airway narrowing. Key parameters:
Since "linetastine" was not identified, the following summarizes prominent signaling pathways in asthma that are active areas for drug development. Targeting these pathways is a key strategy for new asthma therapies [3].
This diagram outlines core signaling pathways involved in asthma pathogenesis, highlighting potential molecular targets for therapy.
The table below details these pathways and their roles in asthma:
| Pathway/Target | Key Components | Role in Asthma Pathogenesis | Therapeutic Targeting Approach |
|---|---|---|---|
| IL-4/IL-13/JAK/STAT-6 [3] | IL-4, IL-13, Type I/II IL-4 receptors, JAK enzymes, STAT6 transcription factor. | Central driver of Th2-high asthma: induces IgE production, eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness (AHR) [3]. | Monoclonal antibodies against IL-4Rα, IL-13; JAK inhibitors; small molecules targeting STAT6 dimerization or phosphorylation [3]. |
| Epithelial-derived Cytokines (Alarmins) [3] | TSLP, IL-33. | Initiate and amplify type 2 immune responses by activating dendritic cells and innate lymphoid cells (ILC2s), leading to Th2 cell activation [3]. | Anti-TSLP (Tezepelumab), anti-IL-33 therapies have shown efficacy in reducing exacerbations and improving lung function [3]. |
| Adiponectin Signaling [3] | Adiponectin, AdipoR1/R2 receptors, AMPK, NF-κB. | Obesity-associated asthma: Low adiponectin levels are linked to increased AHR, inflammation, and oxidative stress. Activation is anti-inflammatory [3]. | Potential for therapeutics that activate AdipoR1/R2 or AMPK to reduce NF-κB-driven inflammation [3]. |
| STAT3 Pathway [4] | STAT3 transcription factor. | Promotes airway inflammation by supporting the development of Th17 cells and the production of Th2 cytokines. Specific knockout in airway epithelial cells reduces inflammation [4]. | Preclinical evidence shows inhibitors (e.g., Shikonin) can reduce asthma phenotypes by blocking STAT3 phosphorylation and nuclear translocation [4]. |
To continue your investigation, you may find it helpful to:
The table below summarizes the core identifying information and early research contexts for TMK777 found in the search results:
| Property | Description |
|---|---|
| CAS Number | 101619-11-8 [1] |
| Chemical Name | 1-[2-[[5-(3-Methoxy-4-hydroxyphenyl)-1-oxo-2,4-pentadienyl]amino]ethyl]-4-(diphenylmethoxy)piperidine [1] |
| Primary Biological Role | Inhibitor of 5-lipoxygenase (5-LOX), an enzyme in the leukotriene biosynthesis pathway [2] [3]. |
| Reported Research Contexts | • Investigation of Endothelium-Derived Relaxing Factor (EDRF) generation [4] [2]. • Study of antiallergic actions [3]. |
Based on the research, a key documented mechanism of action for TMK777 is the inhibition of the 5-lipoxygenase (5-LOX) pathway [2] [3]. The following diagram illustrates this pathway and the point of inhibition.
Diagram of TMK777 inhibiting the 5-Lipoxygenase pathway to block leukotriene production.
The search results reveal significant limitations for creating a contemporary, in-depth guide:
Given the gaps in the search results, you may need to adjust your research strategy to find more comprehensive information:
Linetastine (TMK-688) is a dual-action compound that acts as a 5-lipoxygenase (5-LOX) inhibitor and a histamine antagonist [1] [2]. It inhibits the production of leukotrienes and antagonizes the effects of histamine, which is why it has been used in studies related to asthma, atherosclerosis, and peptic ulcers [2].
The table below summarizes the core mechanisms of action for this compound:
| Mechanism of Action | Biological Function | Relevant Assay Type |
|---|---|---|
| 5-Lipoxygenase (5-LOX) Inhibition [2] | Blocks the enzyme responsible for producing pro-inflammatory leukotrienes from arachidonic acid. | Enzyme activity assays (e.g., colorimetric/fluorometric). |
| Histamine Receptor Antagonism [1] [2] | Blocks the cellular effects of histamine, likely at the H1 receptor. | Cell-based receptor binding and functional assays. |
| Inhibition of Leukotriene Release [1] | Suppresses the release of leukotrienes B4 and C4 from calcium ionophore-stimulated human leukocytes. | Cell-based assays using immune cells (e.g., leukocytes). |
While specific protocols for this compound are not available in the search results, you can design experiments based on its known mechanisms and standard laboratory methods. The following diagram outlines a logical workflow for assessing its dual activity.
Based on general cell biology methods [3] and this compound's described actions [1] [2], here are frameworks for key experiments:
Leukotriene Release Inhibition from Human Leukocytes
Cell Viability and Cytotoxicity Assessment It is crucial to confirm that any observed inhibitory effects are not due to compound toxicity. You can use standardized viability assays [3]:
Linetastine (TMK688) represents a unique class of dual-action therapeutic agents that simultaneously targets two key inflammatory pathways involved in allergic and asthmatic responses. This 4-diphenylmethoxypiperidine derivative exhibits both potent 5-lipoxygenase inhibitory activity and significant antihistamine properties, making it particularly valuable for researching combinatorial approaches to inflammatory mediation. The molecular structure of this compound, specifically 1-[¿5'-(3"-methoxy-4"-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl¿ aminoethyl]-4-diphenylmethoxypiperidine (CAS 110501-66-1), enables its unique pharmacodynamic profile, allowing it to intervene at multiple points in the inflammatory cascade [1].
The calcium ionophore-stimulated leukocyte model serves as a well-established experimental system for investigating compounds with potential anti-inflammatory properties, particularly those targeting the arachidonic acid pathway. Calcium ionophore A23187 acts as a highly selective calcium ion carrier that forms stable complexes with Ca²⁺ ions, facilitating their transport across cell membranes and thereby directly stimulating leukocytes to activate the 5-lipoxygenase pathway essential for leukotriene synthesis [2]. This experimental model is especially relevant for studying this compound as the ionophore bypasses receptor-mediated activation, directly triggering the intracellular enzymatic cascade that the compound inhibits, thus providing a direct assessment of its mechanistic effects on leukotriene biosynthesis independent of upstream receptor signaling events [1] [3].
Table 1: In vitro inhibitory effects of this compound and metabolites on calcium ionophore-stimulated human leukocytes
| Compound | IC₅₀ LTB₄ (mol/L) | IC₅₀ LTC₄ (mol/L) | pD₂ Value (Guinea Pig Trachea) |
|---|---|---|---|
| This compound | 1.2 × 10⁻⁷ | 1.5 × 10⁻⁷ | 7.28 |
| TMK777 (Metabolite) | 8.6 × 10⁻⁸ | 7.1 × 10⁻⁸ | 7.98 |
| Azelastine | >1 × 10⁻⁵ | >1 × 10⁻⁵ | 8.07 |
The quantitative data clearly demonstrates this compound's potent inhibition of both leukotriene B₄ (LTB₄) and leukotriene C₄ (LTC₄) release from calcium ionophore-stimulated human leukocytes, with its active metabolite TMK777 showing even greater potency in both assays. The metabolite TMK777 exhibits approximately 1.4-fold greater potency against LTB₄ production and 2.1-fold greater potency against LTC₄ production compared to the parent compound [1]. Importantly, this compound shows significantly superior efficacy in inhibiting 5-lipoxygenase compared to azelastine, another antiallergic drug with antihistamine properties, which demonstrated minimal leukotriene inhibition even at concentrations above 10⁻⁵ mol/L [1]. The pD₂ values from the guinea pig trachea contraction assays further confirm that both this compound and its metabolite possess substantial antihistamine activity, though slightly less than that observed with azelastine [1].
Table 2: In vivo effects of this compound in sensitized guinea-pig models
| Parameter | Dose (mg/kg p.o.) | Effect | Duration |
|---|---|---|---|
| Leukotriene Inhibition (Lungs) | 1-10 | Inhibition of LTB₄ and LTC₄ production during late asthmatic responses | >16 hours (at 3.2 mg/kg) |
| Histamine-induced Bronchoconstriction | 1-10 | Dose-dependent inhibition | >24 hours |
| Repeated Administration (7 days) | 0.32-3.2 | Equivalent efficacy to single dose | Not tachyphylactic or cumulative |
The in vivo studies conducted in actively sensitized guinea-pigs demonstrate this compound's significant dose-dependent inhibition of both leukotriene production in lung tissues and histamine-induced bronchoconstriction [1]. The extended duration of action is particularly noteworthy, with effects persisting for more than 16 hours on leukotriene inhibition and over 24 hours on histamine-induced bronchoconstriction at a dose of 3.2 mg/kg [1]. Furthermore, repeated oral administration studies confirmed that this compound's effects remain consistent over time without developing tachyphylaxis (rapidly diminishing response to repeated drug administration) or demonstrating cumulative effects, suggesting a stable pharmacological profile suitable for chronic inflammatory conditions [1].
Human leukocyte isolation begins with collection of fresh venous blood from healthy donors using heparinized vacuum containers. The blood is mixed with dextran sedimentation solution (6% w/v in saline) at a 4:1 blood:dextran ratio and allowed to settle for 30-45 minutes at room temperature. The leukocyte-rich plasma layer is then carefully transferred to centrifuge tubes and subjected to density gradient centrifugation using Ficoll-Hypaque (density 1.077 g/mL) at 400 × g for 25 minutes at 20°C. The resulting polymorphonuclear leukocyte (PMN) band is collected and subjected to hypotonic lysis of residual erythrocytes using cold 0.2% NaCl solution for 30 seconds, followed by restoration of isotonicity with 1.6% NaCl solution. The purified leukocytes are washed twice and resuspended in Hanks' Balanced Salt Solution (HBSS) containing 1 mM calcium chloride at a density of 2-5 × 10⁶ cells/mL [1] [3].
For the calcium ionophore stimulation, prepare a stock solution of calcium ionophore A23187 at 10 mM in dimethyl sulfoxide (DMSO), with subsequent dilutions in HBSS to achieve the working concentration of 10 µM. Add the ionophore solution to the leukocyte suspension at a 1:10 ratio, followed by incubation at 37°C for 15 minutes with gentle agitation. The reaction is terminated by placing the tubes on ice and adding ice-cold phosphate-buffered saline (PBS). The supernatant is collected following centrifugation at 300 × g for 10 minutes at 4°C and stored at -80°C for subsequent leukotriene quantification [3].
Prepare This compound stock solutions at 10 mM concentration in DMSO, with serial dilutions in assay buffer to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M. Pre-incubate the leukocyte suspension with this compound or vehicle control for 15 minutes at 37°C prior to the addition of calcium ionophore A23187. Include appropriate controls including non-stimulated cells (background control), stimulated cells without inhibitor (maximum response control), and reference compound controls (such as azelastine for comparison) [1].
For time-course studies, remove aliquots of the reaction mixture at 2, 5, 10, and 15 minutes post-stimulation to establish the kinetics of leukotriene release and inhibition. To evaluate metabolite activity, prepare the active metabolite TMK777 (CAS 101619-11-8) using identical dilution schemes and include in parallel assays [1].
The calcium ionophore A23187 (also known as calcimycin) is produced by fermentation of Streptomyces chartreusensis and functions as a highly selective divalent cation carrier with particular affinity for calcium ions [2]. The ionophore forms stable complexes with Ca²⁺ that freely pass through cell membranes, effectively increasing intracellular calcium concentrations without engaging receptor-mediated signaling pathways. This direct elevation of cytosolic calcium activates cytosolic phospholipase A₂ (cPLA₂), which releases arachidonic acid from membrane phospholipids, and simultaneously translocates 5-lipoxygenase to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP) to initiate the conversion of arachidonic acid to leukotrienes [2] [3].
Diagram 1: Calcium ionophore-induced leukotriene biosynthesis pathway and this compound inhibition site. The diagram illustrates how calcium ionophore A23187 transports extracellular calcium into the cell, triggering the enzymatic cascade that leads to leukotriene production through 5-lipoxygenase, which is specifically inhibited by this compound.
The signaling pathway initiated by calcium ionophore A23187 begins with the transport of extracellular calcium into the cytosol, significantly elevating intracellular calcium concentrations. This calcium surge activates cytosolic phospholipase A₂ (cPLA₂), which hydrolyzes membrane phospholipids to release arachidonic acid - the key substrate for eicosanoid synthesis [2] [3]. The increased calcium levels also facilitate the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane where it interacts with 5-lipoxygenase-activating protein (FLAP). The 5-lipoxygenase enzyme then catalyzes the conversion of arachidonic acid to leukotriene A₄ (LTA₄), an unstable epoxide intermediate that serves as the precursor for both LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) [1] [3]. This compound intervenes in this pathway by directly inhibiting 5-lipoxygenase activity, thereby preventing the formation of all downstream leukotrienes regardless of the stimulus that initiated the cascade.
Diagram 2: Complete experimental workflow for evaluating this compound in calcium ionophore-stimulated leukocyte models. The flowchart details the sequential steps from leukocyte isolation through final leukotriene quantification, highlighting key intervention points with this compound and calcium ionophore stimulation.
The comprehensive experimental workflow for profiling this compound begins with human leukocyte isolation using dextran sedimentation and density gradient centrifugation to obtain a purified population of polymorphonuclear leukocytes [1]. Following hypotonic lysis to remove residual erythrocytes and resuspension in calcium-containing buffer, the cells are pre-incubated with this compound at varying concentrations to allow for inhibitor engagement with cellular targets before activation [1]. The critical stimulation step employs calcium ionophore A23187 at 10 µM concentration to directly activate the 5-lipoxygenase pathway independent of membrane receptor signaling, followed by a precise incubation period to allow for leukotriene synthesis and release [1] [3]. The reaction is rapidly terminated by ice-cold incubation and centrifugation to separate cells from supernatant, with the final step involving quantitative analysis of LTB₄ and LTC₄ levels using appropriate immunoassay or chromatographic methods to determine the extent of this compound-mediated inhibition [1].
For accurate quantification of LTB₄ and LTC₄, employ specific enzyme immunoassay (EIA) systems with sensitivity thresholds of at least 10 pg/mL according to manufacturer protocols. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm provides complementary quantification with superior specificity. Calculate the percentage inhibition for each this compound concentration using the formula:
% Inhibition = [1 - (LTₓ treated - LTₓ background) / (LTₓ maximum - LTₓ background)] × 100
where LTₓ represents either LTB₄ or LTC₄ concentrations, "background" refers to non-stimulated control levels, "maximum" represents stimulated cells without inhibitor, and "treated" indicates stimulated cells with this compound [1].
Generate dose-response curves by plotting percentage inhibition against the logarithm of this compound concentration and fit using four-parameter logistic nonlinear regression to determine IC₅₀ values with 95% confidence intervals. Compare curve fitting using the F-test to determine the most appropriate regression model [1].
Implement appropriate statistical analyses including one-way ANOVA with post-hoc Dunnett's test for multiple comparisons against control groups, with significance defined as p < 0.05. All experiments should be performed with a minimum of n=6 independent replicates using leukocytes from different donors to account for biological variability [1].
Include comprehensive quality control measures such as:
The This compound-calcium ionophore leukocyte model provides a robust platform for investigating pathophysiological mechanisms in allergic asthma and other leukotriene-mediated inflammatory conditions. The model is particularly valuable for studying late-phase asthmatic responses characterized by leukotriene-driven bronchoconstriction and inflammatory cell infiltration [1]. Research applications include:
The demonstrated in vivo efficacy in guinea-pig models of antigen-induced asthma supports the translational relevance of findings from this in vitro system, particularly for preclinical development of anti-asthmatic therapeutics [1].
The core protocol can be adapted for specialized research applications through several modifications:
The calcium ionophore-stimulated leukocyte model provides a robust, reproducible system for evaluating the dual 5-lipoxygenase inhibitory and antihistamine activities of this compound. The detailed protocols outlined in this document enable comprehensive characterization of this compound's concentration-dependent inhibition of LTB₄ and LTC₄ synthesis, with IC₅₀ values in the nanomolar range demonstrating its potent anti-leukotriene activity. The extended duration of action observed in both in vitro and in vivo studies, coupled with the absence of tachyphylaxis upon repeated administration, positions this compound as a promising therapeutic candidate for leukotriene-mediated inflammatory conditions such as asthma. The experimental approaches detailed herein serve as a standardized framework for profiling compound activities within this important pharmacological class, with particular utility for preclinical drug development and mechanism of action studies.
Linetastine (TMK-688) is an investigational compound with dual pharmacological action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2]. These mechanisms work in concert to suppress the production of pro-inflammatory leukotrienes and block the effects of histamine, positioning this compound as a candidate for researching inflammatory and allergic conditions such as asthma, atherosclerosis, and peptic ulcers [1] [2]. The following application notes consolidate the known experimental administration protocols and key pharmacological data to support ongoing research efforts. Note that this compound has been discontinued from clinical development, and all information is intended for research purposes only [3].
This compound exerts its effects through a dual pathway, as illustrated below.
The efficacy of this compound and its active metabolite has been quantified in various experimental models. The table below summarizes key potency data.
Table 1: In Vitro and In Vivo Potency of this compound and its Active Metabolite
| Compound | Assay/Model | Measured Outcome | Potency (IC₅₀ / Effective Dose) | Source |
|---|---|---|---|---|
| This compound | Calcium ionophore-stimulated human leukocytes | LTB4 Inhibition | IC₅₀ = 1.2 x 10⁻⁷ mol/L | [2] |
| This compound | Calcium ionophore-stimulated human leukocytes | LTC4 Inhibition | IC₅₀ = 1.5 x 10⁻⁷ mol/L | [2] |
| TMK777 (Active Metabolite) | Calcium ionophore-stimulated human leukocytes | LTB4 Inhibition | IC₅₀ = 8.6 x 10⁻⁸ mol/L | [2] |
| TMK777 (Active Metabolite) | Calcium ionophore-stimulated human leukocytes | LTC4 Inhibition | IC₅₀ = 7.1 x 10⁻⁸ mol/L | [2] |
| This compound | Actively sensitized guinea pigs | Inhibition of lung leukotriene production | 1-10 mg/kg, p.o. | [2] |
| This compound | Guinea pigs, histamine-induced bronchoconstriction | Antihistamine activity | 1-10 mg/kg, p.o. | [2] |
This section details the administration route and key protocols derived from published literature.
The established route for this compound in animal studies is oral (p.o.) administration [2]. The studies indicate that the compound is effective via this route, with a long duration of action exceeding 16 hours and up to 24 hours for antihistamine effects [2].
The following workflow outlines a standard protocol for evaluating this compound in a sensitized guinea pig model of asthma.
Detailed Procedure:
Detailed Procedure:
The table below summarizes the available chemical, storage, and solubility information for Linetastine, compiled from chemical supplier databases and a primary research article [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 159776-68-8 [1] [2] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [1] [2] |
| Molecular Weight | 584.7 g/mol [1] [2] |
| Synonyms | TMK-688, TMK688, YM 257, Linazolast [1] [2] [3] |
| Mechanism of Action | 5-lipoxygenase (5-LOX) inhibitor; Histamine antagonist [1] [2] |
| Research Applications | Asthma, atherosclerosis, peptic ulcers [1] [2] |
| Storage Condition | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [2] |
| Solubility (in DMSO) | 50 mg/mL (85.51 mM) [2] |
Solubility and Solution Preparation For preparing stock solutions in DMSO, you can use the following dilution guide [2]:
| Desired Concentration | Volume to Add per 1 mg of this compound |
|---|---|
| 1 mM | 1.7103 mL |
| 5 mM | 0.3421 mL |
| 10 mM | 0.1710 mL |
| 20 mM | 0.0855 mL |
| 50 mM | 0.0342 mL |
Since detailed protocols for this compound are unavailable, the diagram below outlines a general workflow for experimental solubility profiling, which you can adapt for this compound.
Understanding this compound's background can help guide your research strategy.
To compensate for the lack of specific protocols, here are practical steps you can take:
fastsolv model mentioned in one search result [4]. This can help prioritize solvents for experimental validation.
This compound is a small molecule drug characterized as an antihistaminic agent based on the International Nonproprietary Name (INN) stem '-astine' in its name. The compound has a monoisotopic molecular weight of 584.29 Da, which is critical information for accurate molarity calculations during solution preparation [1]. As an antihistamine, this compound likely functions through modulation of histamine receptor activity, potentially targeting one or more of the four known histamine receptor subtypes (H₁, H₂, H₃, or H₄). However, specific pharmacological data and molecular targets for this compound remain limited in publicly available scientific literature, necessitating rigorous experimental controls when working with this compound.
Dimethyl sulfoxide (DMSO) serves as an ideal solvent for research compounds like this compound due to its exceptional properties as a polar aprotic solvent with high boiling point and excellent solvating capabilities for both polar and non-polar compounds [2]. DMSO's ability to penetrate biological membranes makes it particularly valuable for creating stock solutions of experimental compounds intended for cellular studies [3]. This penetration property also necessitates careful handling, as DMSO can enhance the absorption of dissolved substances—including potential contaminants—through the skin [2]. When preparing research compounds, selecting the appropriate DMSO grade is essential for experimental reproducibility and cell viability:
Table: DMSO Grade Specifications for Research Applications
| DMSO Grade | Typical Use Case | Key Characteristics |
|---|---|---|
| Cell Culture Grade / Sterile-Filtered | Working with live cells (in vitro assays) | High purity (>99.9%), sterile-filtered, tested for low endotoxin levels [2] |
| ACS Grade / Reagent Grade | General lab use, chemical synthesis, non-biological assays | Meets American Chemical Society (ACS) standards for purity [2] |
| Spectrophotometry Grade | UV/Vis spectroscopy | High UV transparency to prevent interference with readings [2] |
| Industrial Grade | Cleaning, stripping, non-laboratory applications | Lower purity, contains impurities; unsuitable for research [2] |
Personal protective equipment (PPE): Always wear appropriate nitrile gloves when handling DMSO, as latex gloves offer inadequate protection. Change gloves immediately if DMSO contact occurs. Safety glasses or goggles are mandatory to prevent eye exposure [2].
Engineering controls: Perform all DMSO handling in a certified chemical fume hood when working with substantial volumes or volatile compounds to prevent vapor inhalation [2].
Skin contact protocol: If DMSO contacts skin, wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing carefully [2].
DMSO purity verification: Always request a Certificate of Analysis (CoA) from suppliers to confirm purity specifications, especially for cell-based studies [4].
Proper storage conditions are critical for maintaining compound integrity and solution stability:
Table: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Container | Stability Expectation |
|---|---|---|---|
| 100% DMSO (Anhydrous) | Room Temperature (~20-25°C) | Original manufacturer's bottle or glass vial with tight-fitting cap | >1 year when protected from moisture and light |
| Concentrated this compound Stock | -20°C or -80°C (for long-term) | Small-volume aliquots in sterile microcentrifuge tubes | 6-12 months (requires validation) |
| Working Solution (diluted in aqueous buffer) | Use immediately; do not store | Sterile tube or plate | Prepare fresh for each experiment |
Special storage notes: DMSO freezes at approximately 18.5°C (65°F). Freezing and thawing can introduce moisture through condensation, potentially compromising stock solution integrity. For long-term storage, aliquot concentrated stocks into single-use volumes to minimize freeze-thaw cycles [2].
Materials Required:
Step-by-Step Procedure:
Calculate mass requirement: For 10 mL of 100 mM stock, calculate: (584.29 g/mol × 0.1 mol/L × 0.01 L) = 584.29 mg of this compound.
Weigh compound: Tare an empty weighing vessel and accurately weigh 584.29 mg of this compound powder. Record the exact mass for concentration adjustment if needed.
Transfer powder: Carefully transfer the weighed powder to a sterile glass vial.
Add DMSO: Add approximately 9 mL of DMSO to the vial. Cap securely and vortex briefly to wet the powder.
Dissolve completely: Vortex for 30-60 seconds until all visible particles dissolve. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath sonicator to facilitate dissolution.
Adjust final volume: Bring the solution to a final volume of 10 mL with DMSO. Mix thoroughly by inverting the vial several times.
Aliquot and store: Dispense into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Label with compound name, concentration, date, and preparer's initials. Store at -20°C or -80°C protected from light.
For many experimental applications, preparing an intermediate dilution enhances pipetting accuracy and minimizes potential miscalculations:
Calculate dilution: Use the formula M₁V₁ = M₂V₂ to determine volumes [2]. For 1 mL of 10 mM intermediate stock from 100 mM master stock: (100 mM)(V₁) = (10 mM)(1 mL) → V₁ = 100 µL.
Prepare solution: Combine 100 µL of 100 mM master stock with 900 µL of DMSO in a sterile vial.
Mix thoroughly: Vortex for 30 seconds to ensure homogeneous distribution.
Aliquot and store: Dispense into smaller aliquots and store under the same conditions as the master stock.
When preparing working solutions for biological assays, proper dilution technique is critical to maintain compound solubility and ensure accurate dosing:
Table: Dilution Scheme for Cell-Based Assays
| Final Desired Concentration | Volume of 10 mM Intermediate Stock | Volume of Cell Culture Media | Final DMSO Concentration |
|---|---|---|---|
| 1 µM | 1 µL | 10 mL | 0.01% |
| 5 µM | 5 µL | 10 mL | 0.05% |
| 10 µM | 10 µL | 10 mL | 0.1% |
| 50 µM | 50 µL | 10 mL | 0.5% |
Critical steps for success:
Visual inspection: Examine the prepared stock solution for cloudiness, particulate matter, or sedimentation that might indicate incomplete dissolution or precipitation.
Filtration test: Pass the solution through a 0.22 µm syringe filter (PTFE or PVDF material). Significant residue on the filter suggests incomplete dissolution.
Spectrophotometric analysis: Measure absorbance across relevant wavelengths. Unusual scattering or shifting may indicate solubility issues.
Microscopic examination: For cell culture applications, examine under phase-contrast microscopy for crystal formation after dilution in media.
Table: Solubility Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Compound crashes out when diluted into aqueous media | Final concentration exceeds solubility limit in aqueous buffer; too rapid dilution | Lower final concentration; add stock slowly while vortexing; use intermediate dilution steps [2] |
| Incomplete dissolution in pure DMSO | Insufficient mixing; compound degradation; incorrect mass calculation | Gently warm to 37°C; brief sonication; verify calculations; check compound integrity |
| Reduced biological activity after storage | Compound degradation; moisture absorption; repeated freeze-thaw cycles | Prepare fresh aliquots; minimize freeze-thaw cycles; ensure anhydrous storage conditions |
| Cellular toxicity at low concentrations | DMSO impurities; compound cytotoxicity; final DMSO concentration too high | Use higher purity DMSO; reduce treatment concentration; include vehicle controls |
For particularly challenging solubility issues, consider these advanced strategies:
Gradual dilution method: Create a stepped dilution series where the DMSO stock is first diluted 1:10 with PBS containing 10% DMSO, then subsequently diluted into complete media.
Solubilizing agents: For extremely hydrophobic compounds, consider adding minimal amounts of additional solubilizing agents such as cyclodextrins, though these may require additional experimental controls.
Vehicle optimization: Test alternative vehicles such as DMSO/PEG mixtures for specific applications, noting that any change requires validation against standard DMSO controls.
The following workflow diagram illustrates the complete process for this compound stock solution preparation and quality control:
Workflow Implementation Notes:
Successful preparation of this compound DMSO stock solutions requires meticulous attention to solvent quality, accurate calculations, and appropriate handling techniques. By following this comprehensive protocol, researchers can ensure consistent compound concentration, maximize stability, and minimize experimental variability in their investigations of this compound's antihistaminic properties.
Key recommendations for success:
As with any research compound, these protocols should be adapted based on specific experimental requirements and updated as additional physicochemical data for this compound becomes available in the scientific literature.
Based on the search results, here is a summary of what is known about linetastine.
The following diagram illustrates the proposed dual mechanism of action of this compound in the context of asthma pathophysiology, based on its described pharmacology.
Diagram 1: Proposed dual mechanism of action of this compound in asthma pathophysiology.
Although specific protocols for this compound are unavailable, established in vivo models for evaluating anti-asthmatic drugs are described in the literature. The table below outlines common models and measurable endpoints relevant for a drug with this compound's proposed mechanism [4].
| Model Category | Example Model | Typical Readouts & Measurements | Relevance to this compound's Mechanism |
|---|
| Acute Allergen Challenge | Ovalbumin (OVA)-sensitized/challenged guinea pigs or mice [4] | - Airway Hyperresponsiveness (AHR) to methacholine [4].
The general workflow for conducting an in vivo efficacy study for an anti-asthma drug candidate is summarized below.
Diagram 2: Generalized workflow for an in vivo anti-asthma drug efficacy study.
To build a research protocol for this compound, you could consider the following steps based on standard practices:
A significant challenge is that the development of this compound for asthma was discontinued after Phase 3 trials [1] [2]. This means that while preliminary data might exist, it is likely not in the public domain. The discontinuation also suggests that the drug may have encountered issues with efficacy, safety, or commercial viability in late-stage human trials, which were not apparent in earlier animal models.
Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid that play a central role in inflammatory conditions such as asthma, allergic rhinitis, and various neurodegenerative diseases [1] [2]. The two primary classes are cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, LTE₄) and leukotriene B₄ (LTB₄), which exert their effects through specific G protein-coupled receptors (CysLT₁, CysLT₂, BLT₁, BLT₂) [2] [3]. Inhibiting leukotriene synthesis or receptor activation represents a key therapeutic strategy, primarily through 5-lipoxygenase (5-LO) inhibitors, 5-lipoxygenase-activating protein (FLAP) inhibitors, LTA₄ hydrolase inhibitors, and CysLT₁ receptor antagonists (LTRAs) like montelukast and zafirlukast [2] [3]. Recent research also highlights the potential repurposing of these inhibitors for neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease [1] [4].
This protocol measures the direct inhibition of 5-LO enzyme activity, the first committed step in leukotriene biosynthesis.
This protocol evaluates the efficacy of LTA₄ hydrolase inhibitors in reducing LTB₄ levels in an aged mouse model, relevant for cognitive decline studies [4].
This protocol uses a rat model to study the role of leukotrienes in arthrofibrosis and the effect of 5-LO inhibition [5].
The tables below summarize key quantitative data from the cited research on leukotriene inhibitors.
Table 1: Efficacy of Key Leukotriene Pathway Inhibitors in Preclinical Models
| Inhibitor Name | Target | Experimental Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| AKST1220 | LTA₄ Hydrolase | Aged Mice (20-22 mo) | Improved performance in Y-maze and contextual fear conditioning tasks; reduced plasma LTB₄ | [4] |
| SC57461A | LTA₄ Hydrolase | Aged Mice (20-22 mo) | Reduced plasma LTB₄, but no significant cognitive improvement (poor brain penetrance) | [4] |
| Caffeic Acid (CA) | 5-Lipoxygenase (5-LO) | Rat Joint Contracture Model | No significant reduction in LTB₄ levels or prevention of contracture at 40 mg/kg p.o. | [5] |
| Zileuton | 5-Lipoxygenase (5-LO) | Human Mild Asthma | 96% increase in plasma thromboxane B₂, suggesting AA shunting to COX pathway | [3] |
Table 2: Pharmacokinetic and Safety Profiles of Select Inhibitors
| Inhibitor Name | Bioavailability / Brain Penetrance | Common Adverse Effects / Monitoring Recommendations | Reference |
|---|---|---|---|
| Montelukast | Oral, once daily | Neuropsychiatric events (aggression, depression, insomnia); generally well-tolerated | [1] [2] |
| Zafirlukast | Oral, twice daily; food reduces bioavailability by 40% | Headache, GI disturbances; monitor liver enzymes (risk of hepatitis) | [2] [6] |
| Zileuton | Oral, four times daily | Elevation of liver enzymes, dyspepsia; monitor liver enzymes periodically | [6] [3] |
| AKST1220 | High brain concentration (e.g., >10 µg/g at 10 mg/kg) | Well-tolerated in aged mouse studies; detailed toxicology pending | [4] |
The following diagram illustrates the leukotriene biosynthesis pathway and the targets of major inhibitor classes, providing a visual overview for experimental planning.
Leukotriene inhibitors remain a critical tool for modulating inflammatory pathways in both established and emerging therapeutic areas. The provided protocols for in vitro enzyme assays, in vivo target engagement, and disease-specific models offer a robust framework for evaluating novel inhibitors. The potential repurposing of these agents for neurodegenerative diseases represents a particularly promising frontier for future research and drug development [1] [4].
Table 1: Summary of this compound's pharmacological activities in experimental models [1]
| Pharmacological Activity | Experimental Model | Result / IC₅₀ / pD₂ | Comparative Agent (Azelastine) |
|---|---|---|---|
| 5-Lipoxygenase Inhibition (LTB₄) | Human leukocytes (calcium ionophore-stimulated) | IC₅₀ = 1.2 x 10⁻⁷ mol/L | IC₅₀ > 1 x 10⁻⁵ mol/L |
| 5-Lipoxygenase Inhibition (LTC₄) | Human leukocytes (calcium ionophore-stimulated) | IC₅₀ = 1.5 x 10⁻⁷ mol/L | IC₅₀ > 1 x 10⁻⁵ mol/L |
| Active Metabolite (TMK777) (LTB₄) | Human leukocytes (calcium ionophore-stimulated) | IC₅₀ = 8.6 x 10⁻⁸ mol/L | Not applicable |
| In Vivo Leukotriene Inhibition | Actively sensitized guinea-pigs (late asthmatic response) | Inhibition at 1-10 mg/kg p.o. | No effect at 10 mg/kg |
| Noncompetitive Histamine Antagonism | Isolated guinea-pig trachea | pD₂ = 7.28 | pD₂ = 8.07 |
| In Vivo Antihistamine Effect | Histamine-induced bronchoconstriction in guinea-pigs | Dose-dependent inhibition at 1-10 mg/kg p.o. | Inhibition at 0.32 mg/kg p.o. |
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory leukotrienes.
This protocol evaluates the protective effect of this compound against acute bronchoconstriction.
This ex vivo protocol characterizes the direct antihistaminic activity on airway smooth muscle.
Linestastine exerts its anti-asthmatic effects through a dual mechanism, which is more comprehensive than classical antihistamines.
Diagram 1: Dual mechanism of action of this compound. The drug simultaneously blocks the effects of histamine and inhibits the production of leukotrienes, two key mediators in the asthma pathophysiology [1] [3] [4].
The central nervous system also plays a modulatory role in bronchoconstriction, which is important for the complete picture of airway control.
Diagram 2: Central nervous system pathways regulating bronchoconstriction. Reflex bronchoconstriction is mediated by a glutamatergic pathway from the NTS to the AVPNs. The activity of this pathway is normally tempered by GABAergic inhibition, the downregulation of which may contribute to airway hyperresponsiveness [5].
E = E_min + (E_max - E_min) / (1 + 10^((LogIC50 - X) * HillSlope)), where E is the effect, X is the logarithm of the antagonist concentration, E_max is the theoretical maximum effect, and E_min is the theoretical minimum effect [2] [6].I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific methodological detail, please feel free to ask.
Sample preparation is a critical first step in High-Performance Liquid Chromatography (HPLC) analysis. Its primary goals are to render the sample compatible with the instrument, remove interfering matrix components, and concentrate the analyte to a detectable level [1] [2]. Proper sample preparation is essential for generating reliable, reproducible data, protecting the HPLC column from damage, and increasing instrument uptime [3] [2].
For pharmaceutical analysis, Solid-Phase Extraction (SPE) is often the technique of choice because it provides a high degree of cleanup for complex matrices, can concentrate trace analytes, and is amenable to automation [3] [4]. The following protocol and diagram outline a generic SPE procedure suitable for a drug substance like Linetastine.
This protocol provides a step-by-step guide for sample preparation using SPE. You will need to optimize the specific conditions (e.g., solvent strengths, volumes) for this compound.
Once the sample is prepared, a robust HPLC method is required. The table below summarizes key parameters to optimize, drawing from a validated method for a similar small molecule pharmaceutical [5].
Table 1: Key Parameters for a Robust HPLC Method Based on a Validated Example
| Parameter | Example / Target | Purpose & Acceptance Criteria |
|---|---|---|
| HPLC Column | C18, 150 mm x 3.0 mm, 3 µm [5] | Provides the surface for chemical separation. |
| Mobile Phase | Water/ACN with 0.1% TFA [5] | Carries the sample through the column; composition affects separation. |
| Flow Rate | 0.6 mL/min [5] | Controls the speed and pressure of the separation. |
| Detection (UV) | 220 nm [5] | A common wavelength for molecules with chromophores. |
| Linearity | R² ≥ 0.99 [5] | The method's response should be proportional to analyte concentration. |
| Precision | CV% < 2 [5] | Measures the repeatability of the method (intra-day and inter-day). |
| Accuracy | Bias% < 5 [5] | Measures how close the result is to the true value. |
| LOD / LOQ | e.g., 0.1 µg/mL (LOQ) [5] | The lowest amount that can be detected or quantified reliably. |
Even with a planned method, issues can arise. Here are some common problems and their solutions.
Table 2: Common HPLC Sample Preparation Issues and Solutions
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Sorbent not fully conditioned; analyte too polar/ionic; strong binding to matrix. | Ensure sorbent does not dry out; adjust sample pH; use a stronger elution solvent; try a different SPE sorbent chemistry (e.g., mixed-mode). |
| Poor Chromatography (Broad Peaks) | Sample solvent stronger than mobile phase; matrix interference. | Reconstitute in a solvent that matches the initial mobile phase composition; improve SPE wash steps to remove more matrix [3]. |
| High Background Noise | Incomplete cleaning of the sample; co-eluting impurities. | Optimize wash steps in SPE; use a more selective detector (e.g., MS) if UV shows too much interference [1]. |
| Clogged Column or System | Incomplete filtration of the final sample. | Always filter the final sample using a 0.2 µm syringe filter compatible with HPLC solvents [3] [2]. |
Given the lack of a specific method for this compound, a systematic development approach is recommended.
This document outlines a standardized procedure for assessing the effects of novel antihistamine compounds, such as linetastine, on respiratory function in rodent models. The protocol integrates core battery and follow-up safety pharmacology studies as per ICH S7A guidelines [1].
The evaluation process follows a two-stage approach, progressing from non-invasive screening to in-depth mechanistic studies, as illustrated below.
The following parameters should be monitored and analyzed during the studies. Tidal midexpiratory flow (EF50) is a particularly sensitive measure for detecting bronchoconstriction [1].
| Parameter | Description | Significance in Safety Pharmacology |
|---|---|---|
| Respiratory Rate (f) | Breaths per minute (min⁻¹) | Indicator of overall respiratory drive and potential central depression. |
| Tidal Volume (VT) | Volume of air inhaled/exhaled per breath (mL) | Reflects the depth of breathing. |
| Minute Volume (MV) | Total volume of air inhaled/exhaled per minute (mL) | Product of respiratory rate and tidal volume; overall ventilation measure. |
| Tidal Midexpiratory Flow (EF50) | Airflow at the midpoint of expiration (mL/s) | Sensitive marker for bronchoconstriction and airway obstruction. |
| Inspiratory/Expiratory Time (TI, TE) | Time taken for inspiration and expiration (ms) | Changes can indicate irritation or obstruction. |
This non-invasive technique is used for the core battery assessment in conscious, unrestrained animals [1].
Lysophosphatidic acid (LPA) signaling is a relevant pathway in respiratory and inflammatory conditions. Understanding this pathway can provide mechanistic insights for compounds targeting related receptors [3] [4].
When planning in vivo studies for a new chemical entity, general principles from established antihistamines can inform initial dosing strategies. The table below summarizes dosing for common antihistamines, which can be used as a reference point pending specific data for this compound [2].
| Antihistamine Compound | Typical Dosage in Dogs | Dosing Frequency | Notes |
|---|---|---|---|
| Diphenhydramine | 2–4 mg/kg | Every 8–12 hours | Sedating; first-generation. |
| Cetirizine | 1 mg/kg | Every 24 hours | Less sedating; second-generation. |
| Loratadine | 0.5 mg/kg | Every 24 hours | Ensure formulation does not contain decongestants. |
| Hydroxyzine | 2–4 mg/kg | Every 8–12 hours | Can have a sedative effect. |
Important Disclaimer: The dosing information in the table above is for reference and is not for this compound. All doses, especially for a novel compound, must be determined through rigorous preclinical pharmacokinetic and pharmacodynamic studies.
A well-designed pharmacokinetic study allows you to characterize the time course of a drug in the body and compute meaningful pharmacokinetic parameters [1] [2]. The table below outlines the key components and their purposes.
| Component | Description & Purpose |
|---|---|
| Background & Rationale | Describes linetastine, the condition it treats, existing data, and the specific research question or gap the study aims to address [3]. |
| Study Objectives | Defines the primary & secondary goals (e.g., estimating AUC, Cmax, tmax, t½, CL) [3] [2]. |
| Study Endpoints | The specific, measurable PK parameters used to assess the study objectives [3]. |
| Study Design | The overall plan (e.g., single vs. multiple dose, open-label, food-effect) and number of study centers [3]. |
| Subject Selection | Inclusion/Exclusion criteria defining the participant population to minimize risk and ensure data quality [3]. |
| Dosage & Administration | The specific dose, formulation, and route of this compound administration [3]. |
| Blood Sampling Schedule | The planned timing and volume of biological sample (e.g., blood) collection to characterize the PK profile [3]. |
| Data Analysis Plan | Statistical methods and pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate parameters [1] [3]. |
This protocol provides a methodology for a single-dose pharmacokinetic study of this compound in healthy adult volunteers.
1.0 Background and Rationale This section should introduce this compound, its therapeutic class, and mechanism of action. It must summarize relevant non-clinical and clinical data, justify why the proposed research is necessary (e.g., to establish a PK profile for a new formulation), and include a risk-benefit assessment for participants [3].
2.0 Study Objectives
3.0 Study Design This will be a single-center, open-label, single-dose study. A minimum of 12 subjects is recommended to obtain robust data, though final sample size should be justified by a power analysis [4].
4.0 Subject Selection and Enrollment
5.0 Drug Administration and Dosage this compound will be administered as a single oral dose of [Insert Dose, e.g., 50 mg] with 240 mL of water after an overnight fast of at least 10 hours.
6.0 Pharmacokinetic Blood Sampling and Bioanalysis
7.0 Safety Assessments Safety will be monitored throughout the study via recording of Adverse Events (AEs), clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and physical examinations [3].
8.0 Data Analysis and Pharmacokinetic Calculations
After data collection, pharmacokinetic modeling helps to mathematically describe the drug's behavior in the body [1] [2].
| Modeling Approach | Application in this compound PK Study |
|---|---|
| Non-Compartmental Analysis (NCA) | Calculates primary PK parameters (AUC, Cmax, t½) directly from the plasma concentration-time data without assumptions. It is often the first step [2]. |
| Compartmental Modeling | Fits data to a mathematical model (e.g., one- or two-compartment) to estimate rate constants for absorption and elimination, and to simulate different dosing scenarios [1] [2]. |
| Population PK (PopPK) | Analyzes variability in drug concentrations between individuals. This is particularly valuable in later-stage clinical trials with sparse data from patients [1]. |
The following diagram, generated using Graphviz, illustrates the logical workflow and key stages of a pharmacokinetic study from start to finish.
Diagram 1: High-level workflow for a this compound pharmacokinetic study.
Essential PK Parameters to Report When analyzing your data, ensure you calculate and report these key parameters [2]:
Regulatory and Practical Considerations
I hope these detailed Application Notes provide a solid foundation for designing your this compound pharmacokinetic study. The specific dose, formulation, and analytical methods will need to be defined based on your compound's unique characteristics.
This compound (also known as TMK-688) is a dual-acting compound that inhibits the production of leukotrienes and antagonizes the effects of histamine [1] [2]. The table below summarizes its core biochemical activities.
| Property | Description |
|---|---|
| Primary Mechanisms | 5-Lipoxygenase (5-LOX) inhibitor; Histamine H1 receptor antagonist [1] [2] |
| Key Effect | Inhibits production of leukotrienes B4 (LTB4) and C4 (LTC4) and blocks histamine-induced bronchoconstriction [1] |
| Research Applications | Previously studied for asthma, atherosclerosis, and peptic ulcers [2]. Note: Its development status is listed as "Discontinued" [3]. |
| CAS Number | 159776-68-8 [2] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [2] |
As specific stability data for this compound is not found, you can use the following established analytical techniques and protocols to determine its stability in your solution. The general workflow for this testing is outlined below.
The table below describes the primary techniques used in stability testing.
| Technique | Primary Role in Stability Testing | Key Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification of the active ingredient and its degradation products [4]. | Ideal for quantifying this compound and identifying any degradation impurities formed under stress conditions [4]. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light by a compound, detecting changes in its molecular structure [4] [5]. | Can monitor the degradation of this compound over time by detecting shifts in its absorbance spectrum [4]. |
| Mass Spectrometry (MS) | Provides structural information by determining the mass-to-charge ratio (m/z) of ions [4]. | Coupled with HPLC (LC-MS), it is invaluable for identifying the chemical structure of unknown degradation products [4]. |
You can adapt this two-step testing protocol, which aligns with technical guidelines for stability evaluation [6].
Step 1: Preliminary Stability Test This initial test is designed to quickly check for instability under your laboratory's standard storage conditions.
Step 2: Comprehensive Stability Test This test defines the stability equation and establishes precise stability limits [6].
To predict long-term stability and identify potential degradation pathways, conduct forced degradation studies [4]. The design of these studies is summarized in the following diagram.
The identification of drug metabolites represents a critical phase in pharmaceutical development, directly influencing assessments of drug safety and efficacy. Linetastine, as a targeted protein degrader, requires thorough metabolic characterization to understand its biological fate and potential toxicological implications. Modern metabolite identification relies heavily on liquid chromatography-mass spectrometry (LC-MS) platforms that provide exceptional selectivity and sensitivity for detecting and characterizing metabolic products in complex biological matrices. The fundamental goal is to identify both phase I and phase II metabolites, quantify their abundance, and elucidate their structures to understand metabolic pathways and potential bioactive or toxic species.
Mass spectrometry-based metabolomics has emerged as a powerful approach for comprehensive metabolite profiling, though it faces challenges including the need for well-established methodologies and difficulties in confidently identifying metabolites from complex data. Recent advances in analytical technologies and data processing methods have significantly enhanced our capability to address these challenges, enabling more confident structural elucidation of drug metabolites. This application note provides detailed protocols and methodologies for identifying this compound metabolites using optimized LC-MS workflows, including specific columns, mobile phases, mass spectrometry parameters, and data analysis techniques suitable for pharmaceutical researchers and drug development professionals.
High-Performance Liquid Chromatography (HPLC): HPLC systems provide robust separation of complex mixtures through columns packed with small adsorbent particles (1.5–50 μm) under high pressure (50–1400 bar). HPLC offers exceptional versatility for metabolite separation with the ability to utilize various stationary phases and mobile phase compositions. The technique is characterized by high reproducibility and standardized methods validated according to regulatory guidelines (e.g., FDA, EMA), ensuring reliable analytical results for drug metabolism studies. [1] [2]
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle sizes (<2 μm) and higher operating pressures to deliver improved chromatographic resolution, enhanced sensitivity, and reduced analysis time compared to conventional HPLC. The increased efficiency of UPLC makes it particularly valuable for metabolite identification, where separating structurally similar metabolites from endogenous compounds in biological matrices is challenging. UPLC provides faster analysis and higher resolution, enabling more comprehensive metabolite profiling within shorter analytical runs. [1] [3]
Table 1: Mass Spectrometry Platforms for Metabolite Identification
| Platform | Key Features | Optimal Applications | Limitations |
|---|---|---|---|
| LC-MS with CID | Collision-induced dissociation; Provides characteristic fragmentation patterns; Good sensitivity | Routine metabolite identification; Structural elucidation of common metabolites; Targeted analysis | Limited structural information for isomers; May not fragment labile bonds |
| LC-MS with EAD | Electron-activated dissociation; Complementary fragmentation to CID; Preserves labile modifications | Complex structural elucidation; Localization of modification sites; Isomer differentiation | More specialized equipment; Less established spectral libraries |
| LC-MS/MS | Tandem mass spectrometry; Multiple fragmentation stages; High specificity for target metabolites | Identification of low-abundance metabolites; Structural confirmation; Targeted metabolite profiling | Requires prior knowledge of metabolites for MRM method development |
| HRMS (Q-TOF, Orbitrap) | High-resolution accurate mass; Exact mass measurement; Elemental composition determination | Untargeted metabolite profiling; Unknown metabolite identification; Retrospective data analysis | Higher instrument cost; More complex data interpretation |
Platform Selection Guidance: For comprehensive this compound metabolite identification, a UPLC-HRMS system with both CID and EAD capabilities provides optimal performance. The UPLC system delivers superior chromatographic separation, while the high-resolution mass spectrometer with multiple fragmentation techniques enables comprehensive structural characterization. This configuration supports both targeted and untargeted analyses, allowing for the detection of expected metabolites while maintaining the capability to discover novel or unexpected metabolic products. [3] [4]
Blood Collection and Processing: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma). For plasma preparation, centrifuge blood samples at 2,000-4,000 × g for 10 minutes at 4°C. Transfer the resulting plasma supernatant to clean tubes. For serum preparation, allow blood to clot at room temperature for 30-60 minutes before centrifugation. Standardization of clotting conditions for serum or deproteinization methods for plasma is essential to minimize unwanted sources of variation in metabolomic studies. [5]
Urine Sample Preparation: Thaw frozen urine samples on ice or at 4°C. Vortex thoroughly to ensure homogeneity. Dilute urine samples with an equal volume of LC-MS grade water or mobile phase A. Centrifuge at 14,000 × g for 10 minutes at 4°C to remove particulates. Transfer supernatant to LC-MS vials for analysis. Urine requires relatively little sample preparation but may benefit from dilution to minimize ion suppression effects in mass spectrometry. [3]
Protein Precipitation: For plasma, serum, or tissue homogenates, employ methanolic protein precipitation for effective metabolite extraction. Add 300 μL of cold methanol to 100 μL of biological sample. Vortex vigorously for 30-60 seconds. Incubate at -20°C for 60 minutes to enhance protein precipitation. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the dried extract in 100 μL of initial mobile phase compatible with your LC-MS method. Vortex thoroughly and centrifuge before transferring to LC-MS vials. [3]
Tissue Homogenization: Rapidly excise tissue and rinse with cold phosphate-buffered saline to remove blood. Weigh tissue and add an appropriate volume of cold extraction solvent (typically methanol:water 4:1) at a ratio of 10-20 mL per gram of tissue. Homogenize using a pre-cooled mechanical homogenizer at 4°C. Alternatively, use liquid nitrogen to flash-freeze tissues followed by pulverization using a pre-cooled mortar and pestle. Transfer the homogenate to a clean tube for further processing. [3]
Metabolite Extraction from Tissues: After homogenization, subject tissue homogenates to three freeze-thaw cycles (alternating between liquid nitrogen and warm water bath) to ensure complete cell lysis and metabolite release. Add additional cold methanol to achieve a final ratio of 80% methanol. Vortex vigorously and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under nitrogen. Reconstitute in an appropriate volume of mobile phase for LC-MS analysis. [3]
Table 2: HPLC/UPLC Columns for Metabolite Separation
| Column Type | Stationary Phase | Optimal Metabolite Classes | Mobile Phase Considerations |
|---|---|---|---|
| Reversed-Phase C18 | Octadecylsilane | Moderate to non-polar metabolites; Most drug metabolites | Water/acetonitrile or water/methanol with acidic modifiers (formic acid) |
| Reversed-Phase C8 | Octylsilane | Moderate polarity metabolites; Polar drug metabolites | Similar to C18 but with slightly different selectivity |
| HILIC | Polar functional groups (amino, diol) | Highly polar metabolites; Phase II conjugates | High organic (ACN) with aqueous buffer; Increasing water gradient |
| Phenyl | Phenyl groups with π-π interactions | Aromatic compounds; Planar metabolites | Similar to reversed-phase with enhanced selectivity for aromatic compounds |
Column Selection Guidance: For comprehensive this compound metabolite profiling, begin with a reversed-phase C18 column (2.1 × 100 mm, 1.7-1.8 μm) for general metabolite separation. Follow with HILIC chromatography to capture highly polar metabolites that may not retain on reversed-phase columns. This orthogonal approach ensures maximum coverage of both hydrophobic and hydrophilic metabolites, reducing the risk of missing critical metabolic products. [1] [3]
Reversed-Phase Mobile Phase: Utilize a binary solvent system consisting of mobile phase A: 0.1% formic acid in water and mobile phase B: 0.1% formic acid in acetonitrile. For improved ionization in positive ESI mode, ammonium formate or acetate buffers (5-10 mM) at pH 3-5 can substitute for formic acid. Employ a linear gradient from 5% B to 95% B over 10-20 minutes, followed by a 2-3 minute hold at 95% B and re-equilibration at initial conditions. The acidic modifiers enhance protonation of analytes in positive ionization mode and improve peak shape by suppressing silanol interactions. [1] [2]
HILIC Mobile Phase: Utilize a binary solvent system with mobile phase A: 10 mM ammonium acetate in water (pH 5-6 with acetic acid) and mobile phase B: acetonitrile. Employ a linear gradient from 95% B to 50% B over 10-15 minutes. The high initial organic content promotes retention of polar compounds, while the increasing aqueous content elutes them. The ammonium acetate provides volatile buffering compatible with mass spectrometry detection. Always ensure thorough equilibration of HILIC columns (typically 10-15 column volumes) between runs to achieve retention time stability. [1]
Ion Source Parameters: For electrospray ionization (ESI), optimize source parameters for maximum sensitivity across a broad metabolite range. Typical settings include: source temperature: 150°C, desolvation temperature: 350°C, desolvation gas flow: 800 L/hr, cone gas flow: 50 L/hr, and nebulizer gas: 7 bar. For this compound and its metabolites, evaluate both positive and negative ionization modes as some metabolites may ionize preferentially in one mode. Employ data-dependent acquisition to automatically select intense ions for fragmentation, or use targeted methods for known metabolites. [3] [4]
Mass Analyzer Settings: For high-resolution mass spectrometers (Q-TOF, Orbitrap), set resolution to at least 35,000 FWHM to ensure accurate mass measurement for elemental composition determination. Set mass accuracy to <5 ppm for reliable metabolite identification. Use a mass range of m/z 50-1000 to cover most expected metabolites and their fragments. For MS/MS experiments, use stepped collision energies (e.g., 20, 40, 60 eV) to generate comprehensive fragmentation patterns that aid structural elucidation. [6] [7]
Untargeted Data Acquisition: For comprehensive metabolite profiling, employ data-independent acquisition (DIA) methods such as MSE or SWATH that fragment all ions within selected m/z ranges. This approach captures fragmentation data for all detectable metabolites, enabling retrospective data analysis without predefined targets. Alternatively, use data-dependent acquisition (DDA) that automatically selects the most intense ions for fragmentation. DDA provides high-quality MS/MS spectra but may miss low-abundance metabolites. [3]
Targeted Data Acquisition: For monitoring specific this compound metabolites, develop multiple reaction monitoring (MRM) transitions that monitor specific precursor ion → product ion transitions for each metabolite of interest. This approach provides maximum sensitivity and specificity for known metabolites. Use scheduled MRM to monitor each transition during its expected retention time window, increasing the number of detectable metabolites without compromising data quality. [3] [4]
Chromatographic Alignment and Peak Picking: Process raw LC-MS data using specialized software to correct for retention time shifts between samples. Perform peak detection and alignment to identify chromatographic features across sample sets. Apply mass and retention time tolerance (typically 0.01 Da and 0.1 min) to align features across samples. Use peak filling algorithms to recover low-intensity peaks that may be missed in individual samples but appear consistently across replicates. [3]
Metabolite Feature Extraction: Extract ion intensities for all detected features after alignment. Apply quality control filters to remove unreliable features (e.g., those with high relative standard deviation in quality control samples or those present in blanks). Use internal standards to monitor and correct for instrumental drift throughout the analysis batch. Normalize data to correct for variations in sample preparation and injection using quality control-based normalization or internal standards. [5] [3]
Database Searching: Search accurate masses against metabolite databases such as Human Metabolome Database (HMDB), Metlin, and LIPID MAPS using tools like MetaboSearch to leverage multiple databases simultaneously. Use a mass tolerance of 5-10 ppm for high-resolution data. Consider potential adduct formation (e.g., [M+H]+, [M+Na]+, [M-H]-) and in-source fragmentation during database searching. Cross-reference results across multiple databases to increase metabolome coverage and obtain more complete chemical identifier information. [7]
Fragmentation Analysis: Interpret MS/MS spectra to elucidate metabolite structures. Utilize both CID and EAD fragmentation data when available, as they provide complementary structural information. EAD can preserve labile modifications that might be lost in CID, providing crucial information about modification sites. Identify characteristic fragment ions and neutral losses that indicate specific metabolic transformations (e.g., glucuronidation, sulfation, oxidation). Use fragmentation tree approaches to systematically reconstruct molecular structures from MS/MS data. [4]
Confidence Assessment: Apply the Metabolite Standards Initiative (MSI) levels of identification confidence or the newer identification probability approach to communicate identification certainty. The identification probability is defined as 1/N, where N is the number of compounds in a database matching experimental measurements within defined precision thresholds. Report identifications with appropriate confidence levels: level 1 (confirmed with reference standard), level 2 (putatively annotated based on spectral similarity), level 3 (putatively characterized based on chemical properties), or level 4 (unknown). [6]
The following workflow diagram illustrates the comprehensive process for this compound metabolite identification, from sample preparation through final identification:
Figure 1: Comprehensive Workflow for this compound Metabolite Identification
System Suitability Testing: Before sample analysis, perform system suitability tests using reference standards to verify chromatographic performance, mass accuracy, and sensitivity. Include a quality control sample (pooled from all study samples or commercially available quality control material) throughout the analytical batch to monitor system performance. The relative standard deviation (RSD) of quality control features should generally be <30% for untargeted analysis and <15% for targeted methods. [5] [8]
Batch Design and Blank Inclusion: Analyze samples in randomized order to avoid batch effects. Include procedural blanks (extraction solvents processed similarly to samples) to identify contamination from solvents, tubes, or sample processing. Include pooled quality control samples every 6-10 injections to monitor instrumental stability. For large batches, implement block randomization to distribute potential drift effects evenly across experimental groups. [5]
Extraction Efficiency Assessment: Evaluate extraction efficiency by spiking compounds of interest into biological matrices before and after extraction. Calculate extraction recovery as (peak area before extraction / peak area after extraction) × 100%. Acceptable recovery typically ranges from 70-120% for most metabolites. Evaluate matrix effects by comparing analyte response in matrix extracts versus pure solvent, and use stable isotope-labeled internal standards when available to correct for suppression or enhancement. [8]
Repeatability and Reproducibility: Determine intra-day and inter-day precision by analyzing quality control samples repeatedly within a single batch and across multiple batches. Calculate relative standard deviation (RSD%) for metabolite abundances, with <20% RSD generally acceptable for most metabolites. Establish limits of detection and quantification for key metabolites using serial dilutions of reference standards. Document method robustness by evaluating the impact of small, deliberate changes in method parameters (e.g., mobile phase pH, gradient slope). [8]
The comprehensive metabolite identification workflow presented here provides a robust framework for characterizing this compound metabolites in biological systems. By integrating advanced chromatographic separations with high-resolution mass spectrometry and systematic data processing approaches, researchers can achieve confident identification of both expected and unexpected metabolites. The protocols outlined emphasize quality assurance throughout the analytical process, from sample collection to final identification, ensuring reliable results for critical drug development decisions.
Future directions in metabolite identification include increased automation of sample preparation, implementation of ion mobility spectrometry for additional separation dimension, and development of improved computational tools for structural elucidation. The emerging concept of identification probability offers a quantitative approach to communicating identification confidence that can be automated and standardized across laboratories. As these technologies continue to evolve, metabolite identification workflows will become increasingly comprehensive and efficient, accelerating drug development and enhancing understanding of drug metabolism.
The table below summarizes the key quantitative data available for this compound.
| Parameter | Value / Description |
|---|---|
| Molecular Weight | 584.7 g/mol [1] |
| CAS Number | 159776-68-8 [1] |
| Solubility (DMSO) | 50 mg/mL (85.51 mM). Sonication is recommended [1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] |
| Mechanism of Action | 5-lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1] |
For a "brick dust" molecule like this compound with high melting point and low organic solubility, standard spray drying can be challenging [2]. The table below compares advanced formulation technologies that could be applicable.
| Technology | Mechanism | Key Considerations for this compound |
|---|---|---|
| Amorphous Solid Dispersion (ASD) - Spray Drying [2] [3] | Creates amorphous drug-polymer mixture to enhance dissolution. | Ideal for high-melting-point compounds. Requires solubility in organic solvents. Throughput can be increased with temperature-shift methods [2]. |
| Lipid-Based Formulations [3] [4] | Solubilizes drug in lipids, forming micelles and other structures for delivery. | Suitable if this compound shows adequate solubility in various lipids. Complexity is higher due to multiple formulation components [4]. |
| Particle Size Reduction (Nanosizing) [3] [4] | Increases surface area to enhance dissolution rate. | A "top-down" approach (e.g., wet milling). Risk of particle aggregation; may require surface inhibitors [4]. |
| Salt Formation [2] | Improves solubility and dissolution rates of ionizable drugs. | Applicable only if this compound has an ionizable group. May face issues with precipitation or instability [2]. |
| Complexation (e.g., Cyclodextrins) [3] [4] | Forms inclusion complexes to improve solubility. | Drug size and lipophilicity are key factors. A useful option if other strategies are not viable [4]. |
Here are detailed methodologies for two of the most promising approaches.
This protocol is designed to overcome low organic solubility [2].
Workflow Overview
Steps:
If this compound is ionizable, this method can dramatically increase its solubility in organic solvents [2].
Workflow Overview
Steps:
What should I do if this compound has low solubility in both water and organic solvents? This is a common "brick dust" challenge. The most viable solution is to use temperature-shift spray drying, which applies heat to the solution just before atomization to dramatically increase dissolved drug concentration and make the process commercially viable [2].
Can I use DCM or THF to dissolve this compound for spray drying? While these solvents may offer better solubility, they are not recommended. DCM poses significant environmental and regulatory concerns, while THF carries a risk of peroxide formation, which can lead to drug degradation and explosion hazards. It is better to use standard solvents like methanol or acetone with enabling techniques like heat or volatile aids [2].
How do I choose the right polymer for an Amorphous Solid Dispersion? Polymer selection is critical for preventing drug recrystallization and ensuring stability. Common polymers approved for use in ASDs include HPMCAS, PVP-VA, and HPMC [3]. The choice often depends on the drug's chemical nature and the desired release profile (e.g., immediate or delayed). Compatibility studies should be conducted early.
Is particle size reduction (nanonization) a good option for this compound? Nanosizing is an option to increase the surface area and dissolution rate. However, for compounds with very low intrinsic solubility, the gains may be limited. Furthermore, handling nanoparticles requires careful control to prevent aggregation, often needing surface modifiers or stabilizers [4].
Linetastine (TMK-688) is a dual-action compound that acts as a 5-lipoxygenase (5-LOX) inhibitor, thereby inhibiting leukotriene production, and also as a histamine antagonist [1] [2]. It has been used in research related to asthma, atherosclerosis, and peptic ulcers [2].
In experimental settings, variability can arise from multiple sources. The table below outlines common categories and examples relevant to this compound experimentation.
| Variability Category | Potential Sources in this compound Experiments |
|---|---|
| Biological System | Cell type/line used, donor/species variability (e.g., human leukocytes vs. guinea pig models), tissue heterogeneity, disease model induction [1] [3]. |
| Compound Handling | Solubility (85.51 mM in DMSO [2]), stock solution preparation, storage conditions (-20°C for powder, -80°C in solution [2]), stability in assay buffer. |
| Experimental Protocol | Calcium ionophore stimulation concentration & duration (for 5-LOX studies [1]), dosing regimen (single vs. repeated in vivo [1]), sample collection timing. |
| Pharmacokinetic Factors | In vivo: Metabolic conversion to active metabolite TMK777, route of administration (e.g., p.o.), mean residence time (MRT) influenced by lipophilicity [1] [4]. |
| Data Analysis | Method for calculating IC50/EC50, criteria for "present" calls in 'omics' studies, statistical power and sample size [3] [5]. |
Q1: How can I improve the consistency of this compound's inhibitory response in my cellular assays?
Q2: The in vivo efficacy of this compound in my animal model is inconsistent. What should I check?
Q3: My analytical measurements (e.g., HPLC) for this compound concentration are variable. How can I improve method robustness? While a specific method for this compound was not found, the principles from a validated method for bilastine (another antihistamine) can be broadly applied [7].
This workflow outlines a systematic approach to troubleshooting variability in this compound experiments.
For context, here are summaries of key experimental setups from the literature where this compound was successfully tested.
1. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [1]
2. In Vivo Antihistamine and Anti-asthmatic Activity [1]
What is metabolite interference and why does it matter?
Metabolite interference occurs when a metabolite co-elutes and generates a signal in the mass spectrometry channel of its parent drug (or another metabolite), potentially leading to inaccurate quantification [1]. This is a significant concern because:
The table below summarizes the quantitative impact of metabolite interference as reported in the literature.
| Aspect of Interference | Reported Impact | Context / Source |
|---|---|---|
| Metabolites causing interference | ~75% of metabolites | Based on 334 standard metabolites [2] [3] |
| Mis-annotated metabolites | ~10% of metabolites | In cell lysate and serum data [2] [3] |
| Signal reduction | Up to 90% | Drug-metabolite pairs [1] |
| Concentration overestimation | Up to 30% | Due to signal enhancement from parent drug [1] |
The following workflow outlines a systematic approach to identifying and resolving metabolite interference. You can apply this general process to investigate specific issues with linetastine.
Step 1: Confirm the Interference Monitor data quality metrics for deviations, which can signal interference [4].
Step 2: Perform a Dilution Test This simple test helps predict interference [1].
Step 3: Identify the Interferent with High-Resolution MS (HRMS) If interference is confirmed, use HRMS to identify the exact mass of the interfering compound [5]. This can unequivocally identify it as a metabolite of the parent drug or another compound.
Step 4: Apply Resolution Strategies The following table compares the primary methods for resolving interference.
| Strategy | Description | Best For / Key Benefit |
|---|---|---|
| Chromatographic Separation | Optimizing the LC method (column, gradient) to physically separate the analyte from the interferent before they reach the mass spectrometer [2] [4] [1]. | Comprehensive solution; resolves the root cause by achieving baseline separation. |
| Sample Dilution | Diluting the sample to reduce the concentration of the interferent to a level where it no longer causes significant suppression or enhancement [1]. | Quick check and solution if sensitivity allows; reduces matrix effects. |
| Isotope-Labeled Internal Standard | Using a stable isotope-labeled (e.g., ¹³C, ¹⁵N) IS that co-elutes perfectly with the analyte, compensating for ionization suppression/enhancement [4] [6] [1]. | Essential for robust assays; corrects for matrix effects when full separation isn't possible. |
How can I prevent interference issues in my methods?
Q1: What are the common types of metabolite interference?
Q2: My internal standard area is dropping in incurred samples. What should I do? This is a classic sign that your internal standard is being affected by a matrix effect or, more specifically, interference from a metabolite [5]. Follow the troubleshooting workflow: perform a dilution test and use HRMS to identify the interfering compound. The most robust long-term solution is often to improve chromatographic separation or switch to a more suitable isotope-labeled internal standard.
The table below summarizes key quantitative data on linetastine's efficacy and duration of action from guinea pig studies [1].
| Study Model | Measured Effect | Effective Dose (p.o.) | Dosing Frequency & Duration | Key Findings |
|---|---|---|---|---|
| Actively sensitized guinea pigs | Inhibition of leukotriene (LTB₄, LTC₄) production in lungs | 1-10 mg/kg | Single dose; or once daily for 7 days | Effect of a 3.2 mg/kg dose lasted >16 hours; effects were neither tachyphylactic nor cumulative with repeated dosing. |
| Guinea pigs | Inhibition of histamine-induced bronchoconstriction | 1-10 mg/kg | Single dose; or once daily for 7 days | Dose-dependent inhibition; effect lasted >24 hours; repeated dosing showed same effect as single administration. |
For researchers looking to validate or build upon these findings, here are the core methodologies from the cited studies.
1. Protocol: Inhibition of Leukotriene Release from Human Leukocytes [1]
2. Protocol: In Vivo Antihistamine Activity in Guinea Pigs [1]
Q: What is the recommended dosing frequency for this compound in animal studies? A: Based on the available data, a once-daily oral dosing regimen is sufficient. Studies showed that a single dose's effects lasted over 16-24 hours, and efficacy was maintained with once-daily dosing over 7 days without evidence of tolerance (tachyphylaxis) or drug accumulation [1].
Q: How does this compound's mechanism of action influence dosing strategy? A: this compound has a dual mechanism: it inhibits leukotriene production (5-LOX inhibitor) and acts as a histamine receptor antagonist [1] [2]. The fact that both activities were observed at similar dose ranges and had long durations supports a simple, infrequent dosing schedule.
Q: Why is there no human dosing information for this compound? A: this compound was discontinued from clinical development. The database from AdisInsight shows its highest development phase was "Discontinued" for conditions like asthma and allergic rhinitis as of November 2007 [3].
The following diagram maps out the logical workflow for establishing a dosing regimen, based on the pathway reflected in the this compound studies and modern oncology dose optimization principles [4] [5].
While this compound data is historical, current oncology drug development emphasizes moving away from the Maximum Tolerated Dose (MTD) strategy used for chemotherapies [5]. For targeted agents, the goal is to find the optimal biologic dose that saturates the target with minimal toxicity, a principle championed by initiatives like the FDA's Project Optimus [5]. Although this compound is not an anticancer drug, this modern framework is relevant for all targeted therapeutic development.
A sensitive assay can distinguish a true signal from background noise and detect low levels of an analyte. The table below outlines common issues and their solutions.
| Problem Area | Specific Issue | Potential Solution | Key Performance Indicator for Improvement |
|---|---|---|---|
| Sample & Reagents | Sample matrix effects interfering with detection [1] [2]. | Optimize sample dilution or use pre-treatment/clean-up methods (e.g., filtration, magnetic bead enrichment) [2]. | Lower Limit of Detection (LLD), Lower Limit of Quantification (LLOQ) [3]. |
| Critical reagents (e.g., antibodies) have low affinity or specificity [2]. | Screen and select high-affinity recognition elements (e.g., monoclonal antibodies, engineered antibodies, or aptamers) [2]. | Signal-to-Noise Ratio, %CV (Coefficient of Variation) [1]. | |
| Reagent instability under assay conditions [1]. | Conduct stability studies for all reagents under storage and operational conditions; aliquot reagents for single use [1]. | Assay reproducibility, Z'-factor [1]. | |
| Signal Detection | Weak signal intensity for low-concentration analytes [2]. | Implement signal amplification techniques (e.g., use of enzymatic methods, fluorescent labels, or advanced nanoparticles like europium chelates) [4] [2]. | LLOQ, Signal-to-Noise Ratio [3]. |
| High background noise [2]. | Switch to detection methods that minimize background (e.g., moving from colorimetric to luminescent readouts) [5]. | Signal-to-Noise Ratio, LLD [3]. | |
| Assay Design & Execution | Suboptimal interaction time between analyte and detector [2]. | Modify flow dynamics (e.g., by adjusting membrane properties or introducing flow barriers to slow capillary flow) [2]. | LLOQ, Assay Sensitivity [3] [2]. |
| Inefficient capture of the target analyte [2]. | Use multi-analyte detection strategies or optimize the concentration and placement of capture probes on the membrane [2]. | Positive Predictive Value, Sensitivity % [6]. |
This workflow provides a structured methodology for enhancing your assay's sensitivity.
Step 1: Assess and Improve Sample Quality
Step 2: Optimize Critical Reagents
Step 3: Enhance Signal Detection
Step 4: Refine Assay Dynamics
Step 5: Validate and Document
Q1: What is the difference between LLD and LLOQ? A1: The Lower Limit of Detection (LLD) is the lowest concentration that can be statistically distinguished from a blank sample (a negative control) but not necessarily quantified precisely. The Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy, defined by specific criteria like a %CV < 30% and a %backfit of 75-125% [3].
Q2: My assay sensitivity is inconsistent from day to day. What could be the cause? A2: Day-to-day inconsistency often points to issues with reagent stability. Ensure that reagents are aliquoted for single use to avoid multiple freeze-thaw cycles, and validate their stability under your daily operating conditions [1]. Also, confirm that critical steps like incubation times are strictly controlled.
Q3: Are there technological platforms that can inherently provide higher sensitivity? A3: Yes. Technologies like Single Molecule Counting (SMC) can offer sensitivities 10 to 1,000 times greater than traditional ELISA. These platforms work by drastically reducing background noise and allowing for digital counting of individual analyte molecules, making them ideal for detecting low-abundance biomarkers [4].
For global drug development, the International Council for Harmonisation (ICH) provides standardized stability testing conditions based on the climatic zone where the drug product will be marketed [1] [2]. The following table outlines the standard storage conditions for stability studies.
| Study Type | Storage Condition | Minimum Testing Period | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH [2] | 12 months | To establish the proposed shelf life under recommended storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH [1] [2] | 6 months | To bridge accelerated and long-term data, especially if significant change occurs [1] [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH [1] [2] | 6 months | To evaluate the impact of severe conditions and predict potential degradation [1]. |
The specific long-term storage condition for a product is determined by the climatic zone of the country or region. For most temperate and subtropical climates (Zones I and II), the standard condition is 25°C ± 2°C / 60% RH ± 5% RH [2].
The supplier recommends -20°C for long-term storage of this compound [3]. This suggests the compound may be particularly sensitive and require frozen storage to maintain stability, which is common for many research-grade bioactive compounds.
The supplier's recommendation is a starting point. To determine definitive storage conditions and shelf life for a final drug product, you must conduct formal stability studies following ICH guidelines [1] [2]. This involves testing multiple batches of your specific formulation under controlled long-term, intermediate, and accelerated conditions, then monitoring for changes.
The experimental workflow for designing and conducting these studies can be summarized as follows:
The following table outlines potential stability issues and mitigation strategies based on ICH guidelines and pharmaceutical best practices [1] [4].
| Observed Issue | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| Chemical Degradation | Hydrolysis, oxidation, photolysis. | Reformulate with protective excipients [4]; use oxygen-scavenging or light-protective packaging [1]. |
| Loss of Potency | Degradation of the active ingredient over time. | Optimize the formulation; adjust pH; assign a shorter shelf life or more stringent storage condition (e.g., refrigeration) [1]. |
| Physical Instability | Changes in polymorphism, hydration state, or particle size. | Control manufacturing process; select physically stable solid forms; use appropriate packaging as a moisture barrier [1]. |
| Presence of Unknown Impurities | Formation of degradation products. | Identify the degradation pathway; refine formulation to inhibit its formation; set strict controls on raw material quality [4]. |
For your work with this compound, keep these points in mind:
Cross-reactivity occurs when an assay's antibodies bind to molecules that are structurally similar to the target analyte, potentially leading to false-positive results. The table below outlines the primary types that should be investigated during assay validation [1].
| Type of Cross-Reactivity | Description | Potential Impact on Assay |
|---|---|---|
| Antigen-Capture Antibody (Ag-Cab) | A capture antibody binds to an unintended, structurally similar antigen. | High; can lead to false positives. Different capture antibodies or assay conditions may be needed [1]. |
| Detection-Capture Antibody (Cab-Dab) | A detection antibody binds non-specifically to a capture antibody spot. | Medium; causes background signal. Can often be minimized through reagent or diluent optimization [1]. |
| Antigen-Detection Antibody (Ag-Dab) | An antigen is captured correctly but is detected by the wrong detection antibody. | Variable; can be confounding or used advantageously as a secondary detection method [1]. |
| Antigen-Conjugate / Capture-Conjugate | The label (e.g., streptavidin-HRP) binds directly to an antigen or a capture antibody. | High; causes significant background. Often due to biotin contamination and must be resolved for assay validation [1]. |
The following workflow provides a detailed methodology for conducting a cross-reactivity study, which can be applied to test linetastine and its structural analogs [1].
Experimental Protocol for Cross-Reactivity Testing
This protocol is based on a standard cross-reactivity experiment for a multiplexed array, which can be readily adapted for a single-plex assay [1].
1. Experimental Setup:
2. Assay Execution:
3. Data Calculation:
> % Cross-Reactivity = (Calculated concentration of antigen with heterologous pair / Calculated concentration of antigen with homologous pair) x 100%
Q1: What is an acceptable level of cross-reactivity in a validated assay? While it depends on the assay's intended use and the clinical relevance of the cross-reactant, a cross-reactivity of <1% is often considered acceptable for a well-validated, specific immunoassay [1].
Q2: How can I distinguish true cross-reactivity from non-specific binding? Cross-reactivity typically shows a dose-response curve, whereas non-specific binding is often constant and not saturable. Inhibition assays are the gold standard for confirming cross-reactivity, as they can demonstrate whether the presence of a cross-reactant can inhibit the binding of the target analyte [2].
Q3: Our assay shows high cross-reactivity. What are the first steps in troubleshooting?
Q4: Are there computational tools to predict cross-reactivity before wet-lab experiments? Yes, computational methods are emerging. For protein allergens, tools like Cross-React use 3D structural data to predict cross-reactivity by identifying similar surface patches and epitopes, which can help prioritize compounds for empirical testing [3].
Here is a structured guide to help you troubleshoot common experimental issues with this compound (TMK-688), a 5-lipoxygenase (5-LOX) inhibitor and histamine antagonist used in research for asthma, atherosclerosis, and peptic ulcers [1].
Q1: What is the recommended storage and preparation for this compound?
Q2: How do I select an appropriate administration route for in vivo studies? Since the optimal route for this compound is not specified, selection should be based on the drug's properties and research goals. The table below compares common routes to guide your decision.
| Route | Key Challenges & Considerations | Best For / Rationale |
|---|---|---|
| Oral [2] [3] | Variable absorption; first-pass metabolism reduces bioavailability; food/drug interactions [2] [3]. | Chronic disease models (asthma, atherosclerosis); non-invasive delivery. |
| Subcutaneous Intramuscular [2] [3] | Protein drugs risk degradation; absorption rate depends on blood flow; local irritation possible [2] [3]. | Bypassing digestive system; sustained release (if absorption is slow). | | Intravenous (IV) [2] | Requires strict aseptic technique; rapid drug effect decline needs frequent dosing [2]. | Precise dosing; studies requiring rapid, complete absorption. | | Inhalation [3] | Particle size critical for lung penetration; may irritate airways [3]. | Direct lung delivery for asthma research models. |
Q3: How can I confirm 5-LOX inhibition in my experiment?
Q4: What could cause unexpected histamine response despite this compound treatment?
Experiment: Inhibiting Leukotriene Production in Human Macrophages
This protocol provides a detailed methodology for a key experiment cited in this compound's profile [1].
1. Sample Preparation
2. Cell Stimulation & Treatment
3. Data Collection & Analysis
Common Issues & Solutions:
The following diagram illustrates the logical workflow and decision process for troubleshooting a this compound experiment, from problem to solution.
Diagram 1: A logical workflow for troubleshooting this compound experiments.
The primary challenge is the lack of publicly defined administration routes for this compound. Your experimental design should be guided by the general principles in the provided table [2] [3]. The choice between oral, injectable, or inhaled routes will profoundly impact the drug's absorption, first-pass metabolism, and ultimate bioavailability at the target site [2] [3].
For researchers working with this compound, understanding its basic properties is the first step in troubleshooting formulation issues.
| Property | Description |
|---|---|
| Alternative Names | Linazolast; TMK-688; YM 257 [1] |
| CAS Number | 159776-68-8 [2] |
| Mechanism of Action | 5-Lipoxygenase (5-LOX) inhibitor; Histamine antagonist [2] |
| Primary Research Areas | Asthma, Atherosclerosis, Peptic Ulcers [1] [2] |
| Molecular Weight | 584.7 g/mol [2] |
| Molecular Formula | C₃₅H₄₀N₂O₆ [2] |
| Solubility (DMSO) | 50 mg/mL (85.51 mM), sonication recommended [2] |
| Development Status | Discontinued (as of 2007) [1] |
What is the primary mechanism of action of this compound? this compound is a dual-action compound. It primarily acts as a 5-lipoxygenase (5-LOX) inhibitor, blocking the production of leukotrienes. It also functions as a histamine receptor antagonist [2]. This makes it relevant for research in inflammatory conditions like asthma.
What is a drug vehicle, and why is compatibility important? In pharmaceutical research, a vehicle is not an inert carrier. It maintains drug stability, controls drug release into the biological matrix, and promotes penetration of the active ingredient [3]. An incompatible vehicle can lead to compound degradation, inconsistent delivery, erratic experimental results, and tissue irritation in vivo.
Where can I purchase this compound for research purposes? this compound is available as a custom-synthesis product from chemical suppliers like TargetMol, with prices varying by quantity (e.g., €55 for a information profile from AdisInsight, $78 for 1 mg from TargetMol) [1] [2].
Here are common formulation challenges and recommended solutions based on this compound's properties and formulation science.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Poor Solubility | Aqueous insolubility of compound. | Pre-dissolve in DMSO to create a concentrated stock solution (e.g., 50 mg/mL), then dilute into the final aqueous-based vehicle with sonication [2]. |
| Precipitation | Drug crashing out of solution upon dilution or vehicle mixing. | Ensure the vehicle's pH and polarity are compatible. Use co-solvents (e.g., PEG 300) and surfactants judiciously. Filter the final solution through a 0.22-micron filter. |
| Chemical Instability | Degradation of this compound in solution over time. | Prepare fresh solutions prior to use. Store stock and working solutions at recommended temperatures (-20°C for powder, -80°C for solutions) [2]. Use vehicles with buffering agents to control pH. |
| Inconsistent In-Vivo Results | Vehicle-induced skin barrier damage or irritation, or poor drug release. | Avoid harsh, barrier-damaging solvents like high-concentration propylene glycol. Use occlusive agents (e.g., petrolatum) or film-forming polymers to improve barrier function and delivery [3]. |
This workflow provides a systematic approach to identifying a suitable vehicle for this compound in pre-clinical studies. The following diagram outlines the key stages of the process.
Phase 1: Preparation of this compound Stock Solution
Phase 2: Formulation of Working Vehicle
Phase 3: Physical Stability Assessment
This diagram illustrates the proposed signaling pathways targeted by this compound and a logical flow for a research project investigating its effects.
Before designing experiments, understanding the basic pharmacology of your compound is crucial. The table below summarizes the key information available for this compound.
| Property | Description |
|---|---|
| Synonym(s) | TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [2] |
| Mechanism of Action | 5-lipoxygenase (5-LOX) inhibitor; also antagonizes the effects of histamine [1]. |
| Therapeutic Area | Research on asthma, atherosclerosis, and peptic ulcers [1]. |
| Development Status | Discontinued (for allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, thrombosis) [2]. |
| Molecular Weight | 584.7 g/mol [1]. |
A key strategy for increasing efficiency and reducing costs in early drug development is to integrate tissue distribution assessments with initial pharmacokinetic (PK) studies [3]. The choice of sampling method is a critical decision point in this integration.
The workflow below outlines the decision process for selecting a sampling method.
This optimization is particularly suited for small molecules like this compound, which typically have rapid clearance rates. For biologics, factors like target-mediated drug disposition and longer half-lives can make serial sampling more challenging [3].
Accurate tissue distribution data relies on proper sample preparation. Here are standard protocols for creating single-cell suspensions from various tissues, a prerequisite for many analytical techniques.
| Tissue Type | Key Dissociation Method | Critical Steps & Notes |
|---|---|---|
| Lymphoid Tissue (Spleen, Thymus, Lymph Nodes) | Mechanical Disruption: Press tissue with syringe plunger or frosted glass slides [4]. | Filter through a nylon mesh to remove clumps and debris. Keep buffers azide-free if cells are to be cultured [4]. |
| Non-Lymphoid Tissue (e.g., Liver, Lung) | Enzymatic Digestion: Mince tissue, then incubate with appropriate enzymes (e.g., collagenase) [4]. | Optimize enzyme type, concentration, and incubation time. Gentle pipetting to disperse cells and filtering are crucial steps [4]. |
| Adherent Cell Cultures | Enzymatic Detachment: Use Trypsin, EDTA, or Accutase to detach cells from plates [4]. | Perform a cell count and viability analysis after detachment. Avoid over-digestion with enzymes [4]. |
| Whole Blood | Density Gradient Centrifugation: Use Ficoll-Paque to isolate peripheral blood mononuclear cells (PBMC) [4]. | Centrifuge with the brake OFF to avoid disturbing the gradient layer [4]. |
Q: Why might a company still use traditional non-serial sampling despite the benefits of serial sampling? [3] A: Common reasons include:
Q: Should I save organs from early PK studies for future biodistribution analysis? [3] A: This can be a cost-saving strategy, but consider the trade-offs:
Q: The tissue distribution data for my compound seems very low. What are possible explanations? A:
Developing a new method requires a systematic approach. The following diagram outlines the key stages from initial setup to final validated method.
Q1: What is the most suitable technique for analyzing Linetastine? Based on its molecular properties (MW: 584.7, complex structure) [1], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV/Vis or Photodiode Array (PDA) detector is highly recommended [2] [3]. Its aromatic rings make it a good chromophore for UV detection.
Q2: How should I begin developing the HPLC method? Start with a robust, well-characterized column. A C18 column is a standard and excellent first choice for a molecule like this compound [2] [3]. For initial scouting, use a gradient method (e.g., from 5% to 95% organic solvent over 10-20 minutes) to understand how the compound elutes. A typical mobile phase could be a mixture of water and acetonitrile, possibly with a small acidic modifier (like 0.1% formic acid) to improve peak shape [2].
Q3: What are the key parameters to validate for a new method? Once a method is developed, it must be validated to prove it is suitable for its intended use. The core parameters are summarized in the table below [4] [5].
| Validation Parameter | Objective | Recommended Acceptance Criteria for this compound Assay |
|---|---|---|
| Accuracy | Measure closeness to true value | Recovery of 98–102% |
| Precision | Measure repeatability (same day) and intermediate precision (different days, analysts) | RSD < 2% |
| Specificity | Ensure method measures only this compound | No interference from placebo, degradants |
| Linearity | Demonstrate proportional response to concentration | Correlation coefficient (R²) > 0.998 |
| Range | Confirm acceptable accuracy and precision within the interval | Typically 80-120% of target concentration |
| Robustness | Assess method resilience to small, deliberate changes | System suitability criteria are met |
Q4: My this compound peak has poor shape (tailing or fronting). What should I do? Poor peak shape is a common issue. The troubleshooting logic can be visualized in the following chart:
Q5: How can I ensure my method is stability-indicating? You must demonstrate that your method can separate this compound from its degradation products. Perform forced degradation studies [4]:
The table below summarizes the key quantitative data available from preclinical studies, primarily from a 1996 publication [1].
| Parameter | Value / Description | Experimental Context |
|---|---|---|
| Mechanism of Action | 5-Lipoxygenase (5-LOX) inhibitor & Histamine (H1) antagonist [2] [1] [3] | Dual anti-inflammatory and anti-allergic activity. |
| IC50 (LTB4) | 1.2 x 10⁻⁷ mol/L | Calcium ionophore-stimulated human leukocytes [1]. |
| IC50 (LTC4) | 1.5 x 10⁻⁷ mol/L | Calcium ionophore-stimulated human leukocytes [1]. |
| Antihistamine (pD2) | 7.28 | Inhibition of histamine-induced contraction in isolated guinea-pig trachea [1]. |
| Oral Efficacy Dose | 1-10 mg/kg | Inhibition of leukotriene production and histamine-induced bronchoconstriction in guinea-pig models [1]. |
| Duration of Action | >16 to >24 hours | Single oral dosing in guinea-pig models [1]. |
| Development Status | Discontinued | For allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, and thrombosis [2]. |
Q1: What is the rationale for potentially monitoring linetastine plasma levels? Although this compound is not in clinical use, monitoring its concentration in a research setting could be rationalized by its dual mechanism of action and the aim to establish a concentration-effect relationship. The goal would be to ensure that exposure levels in experimental models are within the therapeutic range suggested by preclinical data (e.g., effective at IC50 values around 10⁻⁷ mol/L) and to interpret the pharmacodynamic outcomes accurately [1] [4].
Q2: What are the primary analytical challenges in quantifying this compound? The main challenges stem from the lack of a commercially available, validated assay. Key considerations would include:
Q3: How should sampling times be determined without human pharmacokinetic data? In the absence of human half-life data, a robust experimental design is crucial. The general principle is to collect samples after the drug is expected to have reached steady-state concentration, which typically occurs after 3 to 5 elimination half-lives of dosing [4] [5]. Since this data is unknown for this compound, you should:
For researchers aiming to develop and validate a bioanalytical method for this compound, the following workflow is recommended.
The table below outlines potential issues and solutions during experimental work with this compound.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or undetectable plasma levels | Poor oral absorption; rapid metabolism; sample collected after full elimination. | Conduct an IV study to determine absolute bioavailability; adjust sampling time based on a pilot PK study [5]. |
| High inter-subject variability in levels | Variable absorption or metabolism; differences in organ function. | Control for diet and fasting status; monitor organ (e.g., liver) function in animal models [6]. |
| Discrepancy between plasma levels and observed effect | Active metabolite not measured; delay between plasma and effect site concentration. | Develop an assay that also quantifies the active metabolite TMK777 [1] [4]. |
| Inconsistent analytical results | Matrix effects in the assay; degradation of the analyte. | Use a stable isotope-labeled internal standard; ensure samples are processed and stored at appropriate temperatures [4]. |
When planning your studies, please note:
Linetastine was investigated as a 5-lipoxygenase (5-LOX) inhibitor intended to suppress leukotriene production, alongside acting as a histamine receptor antagonist [1]. It was explored for conditions like asthma, atherosclerosis, and peptic ulcers [1]. Its development has been halted across all phases for its initial targets, meaning it never progressed to clinical use or large-scale efficacy trials [2].
Azelastine is a second-generation H1-receptor antagonist approved for allergic rhinitis and conjunctivitis [3]. It has a well-documented triple mechanism of action [3]:
Substantial human clinical data supports Azelastine's efficacy. The table below outlines its proven efficacy and common side effects from clinical trials.
| Azelastine Use Case & Dosage | Reported Efficacy & Outcomes | Common Adverse Reactions (≥2% incidence) |
|---|
| Seasonal Allergic Rhinitis [4] (2 sprays/nostril, twice daily) | Effective for symptom relief (rhinorrhea, sneezing, nasal pruritus) [4] [3] | Bitter taste (19.7%), Headache (14.8%), Somnolence (11.5%), Nasal burning (4.1%) [4] | | Vasomotor Rhinitis [4] (2 sprays/nostril, twice daily) | Effective for symptom relief in adults and adolescents [4] | Bitter taste (19.4%), Headache (7.9%), Dysesthesia (7.9%), Rhinitis (5.6%) [4] |
For research purposes, Azelastine's cellular effects have been detailed in preclinical studies. The following diagram and methodology outline the experimental workflow used to investigate its multidirectional effects on cancer cell lines, revealing mechanisms beyond its approved uses.
Detailed Experimental Protocol for Azelastine Cytotoxicity Studies [5]:
For your work as a researcher, the most valuable insights are:
| Compound | IC50 for LTB4 (mol/L) | IC50 for LTC4 (mol/L) | In Vivo Oral Effective Dose (mg/kg) | pD₂ value (Guinea-pig Trachea) |
|---|---|---|---|---|
| Linetastine | ( 1.2 \times 10^{-7} ) | ( 1.5 \times 10^{-7} ) | 1 - 10 | 7.28 |
| TMK777 (Active Metabolite) | ( 8.6 \times 10^{-8} ) | ( 7.1 \times 10^{-8} ) | Not Specified | 7.98 |
| Azelastine | ( >1 \times 10^{-5} ) | ( >1 \times 10^{-5} ) | 10 (Ineffective on leukotrienes) | 8.07 |
The core data supporting this compound's activity were generated using the following established experimental methods:
In Vitro Inhibition of Leukotriene Release from Human Leukocytes [1]:
In Vivo Inhibition in Sensitized Guinea-Pigs [1]:
In Vitro Antihistamine Activity [1]:
This compound exerts its effects through a dual mechanism:
The following diagram illustrates the arachidonic acid inflammation pathway and the points where this compound acts.
The table below summarizes the experimental data for this compound and its comparator, azelastine, from the 1996 study [1].
| Compound | pD2 Value (Guinea-Pig Trachea) | Inhibition of Histamine-Induced Bronchoconstriction (in vivo, Guinea-Pigs) | Duration of Action |
|---|---|---|---|
| This compound | 7.28 | Dose-dependent inhibition at 1-10 mg/kg p.o. | >24 hours |
| This compound (active metabolite TMK777) | 7.98 | Information not specified in the study | Information not specified in the study |
| Azelastine | 8.07 | Inhibition at 0.32 mg/kg p.o. | Information not specified in the study |
Key Findings from the Research:
For your comparison guide, it is crucial to distinguish between these pharmacological parameters:
The search did not yield a pA2 value for this compound's interaction with the histamine receptor. The found pD2 value describes the potency of its functional inhibition.
Here is the key methodology from the study for the data presented above [1]:
This workflow can be summarized in the following diagram:
The table below summarizes the available key information on linetastine, including its mechanism of action and quantitative data from preclinical studies.
| Property | This compound (TMK-688) | Comparative Agent (Azelastine) |
|---|---|---|
| Mechanism of Action | Dual 5-lipoxygenase (5-LOX) inhibitor and histamine receptor antagonist [1] [2] | Histamine receptor antagonist (antihistamine) [2] |
| Molecular Target | Inhibits 5-LOX enzyme, blocking production of leukotrienes B4 (LTB4) and C4 (LTC4) [2] | Histamine receptor [2] |
| IC50 (LTB4 in human leukocytes) | ( 1.2 \times 10^{-7} ) mol/L [2] | > ( 1 \times 10^{-5} ) mol/L [2] |
| IC50 (LTC4 in human leukocytes) | ( 1.5 \times 10^{-7} ) mol/L [2] | > ( 1 \times 10^{-5} ) mol/L [2] |
| Duration of Action (Preclinical) | Single oral dose of 3.2 mg/kg lasted >16 hours in guinea pig model of late asthmatic response [2] | Information not available in search results |
| Therapeutic Indications (Research) | Asthma, atherosclerosis, peptic ulcers [3] [1] | Antiallergic drug [2] |
| Highest Development Phase | Discontinued (for allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, thrombosis) [3] | Approved drug |
For the core experimental data cited in the table above, here are the detailed methodologies.
This protocol measures a drug's ability to inhibit leukotriene production.
This protocol evaluates the duration of a drug's effect in a whole organism model of asthma.
This compound exerts its effects through a dual mechanism, which is visualized in the diagram below. This combination differentiates it from single-mechanism antihistamines like azelastine.
This diagram illustrates the two primary pathways involved in allergic asthma and how this compound intervenes. It simultaneously blocks the production of pro-inflammatory leukotrienes by inhibiting the 5-LOX enzyme and antagonizes the histamine receptor to prevent its effects [2]. This dual action likely contributed to the long-lasting effects observed in preclinical models.
It is important to interpret the available data with the following context:
Linetastine (TMK-688) is a dual-action compound developed for asthma and allergic rhinitis. Its development was discontinued as of 2007 [1].
The following diagram illustrates the proposed dual mechanism of action of this compound and its active metabolite in the context of allergic asthma:
The primary available data compares this compound with Azelastine, a first-generation antihistamine and mast cell stabilizer [2].
Table 1: In Vitro and In Vivo Activity Comparison of this compound vs. Azelastine
| Assay / Parameter | This compound | Azelastine | Key Finding |
|---|---|---|---|
| In Vitro: LTB4 Inhibition (IC₅₀) | 1.2 x 10⁻⁷ mol/L | >1 x 10⁻⁵ mol/L | This compound is >80 times more potent at inhibiting 5-LOX [2]. |
| In Vitro: LTC4 Inhibition (IC₅₀) | 1.5 x 10⁻⁷ mol/L | >1 x 10⁻⁵ mol/L | This compound is >65 times more potent at inhibiting 5-LOX [2]. |
| In Vivo: Leukotriene Inhibition (Guinea Pig) | Effective at 1-10 mg/kg p.o. | No effect at 10 mg/kg | This compound orally active; effect lasted >16 hours [2]. |
| In Vivo: Antihistamine (Guinea Pig) | Effective at 1-10 mg/kg p.o. | Effective at 0.32 mg/kg p.o. | Azelastine was more potent as an antihistamine in this model [2]. |
The key findings are based on the following experimental methodologies [2]:
In Vitro Leukotriene Inhibition:
In Vivo Antiasthmatic Activity (Guinea Pig):
In Vitro/Vivo Antihistamine Activity:
The table below summarizes key experimental data for this compound and relevant comparators.
| Drug Name | 5-Lipoxygenase Inhibition (IC50) | Antihistamine Activity (pD2) | Key Experimental Findings | Study Model |
|---|
| This compound | LTB4: 1.2 x 10⁻⁷ mol/L LTC4: 1.5 x 10⁻⁷ mol/L | 7.28 | Oral efficacy (1-10 mg/kg) Long-lasting effect (>24h) No tachyphylaxis [1] | - Human leukocytes
The key findings for this compound are derived from the following experimental methodologies:
Antihistamines are now understood to function as inverse agonists at the histamine H1 receptor rather than simple antagonists [2] [3]. In the absence of histamine, the H1 receptor exists in an equilibrium between active and inactive states. Histamine stabilizes the active conformation, while inverse agonists like this compound stabilize the inactive conformation, producing the opposite effect [2].
The following diagram illustrates the core concept of H1 receptor regulation by histamine and antihistamines.
The table below summarizes the key experimental findings for linetastine and its active metabolite (TMK777) in comparison to azelastine [1].
| Compound | 5-Lipoxygenase Inhibition (IC₅₀) | Antihistamine Activity (pD₂) | In Vivo Effect on Leukotriene Production | In Vivo Inhibition of Bronchoconstriction |
|---|
| This compound | LTB₄: ( 1.2 \times 10^{-7} ) mol/L LTC₄: ( 1.5 \times 10^{-7} ) mol/L | 7.28 | Inhibition at 1-10 mg/kg p.o. in guinea pigs; effect >16 hours [1] | Inhibition at 1-10 mg/kg p.o. in guinea pigs; effect >24 hours [1] | | TMK777 (this compound Metabolite) | LTB₄: ( 8.6 \times 10^{-8} ) mol/L LTC₄: ( 7.1 \times 10^{-8} ) mol/L | 7.98 | Information not located in search results | Information not located in search results | | Azelastine | LTB₄ & LTC₄: > ( 1 \times 10^{-5} ) mol/L | 8.07 | No effect at 10 mg/kg p.o. [1] | Inhibition at 0.32 mg/kg p.o. [1] |
Abbreviations: IC₅₀ (Half Maximal Inhibitory Concentration): The concentration at which a substance produces 50% inhibition. A lower value indicates greater potency. pD₂: A measure of a drug's potency, defined as the negative logarithm of the EC₅₀ (the molar concentration that produces 50% of the maximum response). A higher pD₂ value indicates greater potency [1].
The data in the table above were generated using the following standardized experimental methods [1]:
While a precise therapeutic index for this compound is not available in the provided literature, the concept is crucial for drug development.
This compound exhibits a dual mechanism by targeting two key pathways in the inflammatory response, as illustrated in the diagram below.
The diagram illustrates the core mechanisms identified in the research [1]:
Based on the available data, this compound demonstrates a potent dual mechanism that differentiates it from azelastine. Its strong 5-lipoxygenase inhibitory activity, combined with antihistamine effects and a long duration of action, made it a candidate for investigating conditions like asthma and atherosclerosis [1] [3] [4]. However, its development was discontinued [3].
For a complete safety assessment, proprietary toxicology studies from the developing company (Terumo/Yamanouchi) would be required to calculate a formal therapeutic index. The provided experimental data, however, offers a robust basis for understanding its core pharmacological profile and comparative potency.
The table below summarizes the key in vitro and in vivo findings on linetastine's efficacy from the identified research:
| Model System | Experimental Readout | This compound Efficacy | Comparative Agent (Azelastine) | Citation |
|---|---|---|---|---|
| In Vitro: Human Leukocytes | Inhibition of LTB4 Release (IC₅₀) | 1.2 x 10⁻⁷ mol/L | > 1 x 10⁻⁵ mol/L | [1] |
| Inhibition of LTC4 Release (IC₅₀) | 1.5 x 10⁻⁷ mol/L | > 1 x 10⁻⁵ mol/L | [1] | |
| In Vivo: Guinea Pigs | Inhibition of Leukotriene Production (Lung) | 1-10 mg/kg (p.o.) | 10 mg/kg (No effect) | [1] |
| Inhibition of Histamine-induced Bronchoconstriction | 1-10 mg/kg (p.o.) | 0.32 mg/kg (p.o.) | [1] | |
| Ex Vivo: Guinea Pig Trachea | Inhibition of Histamine-induced Contraction (pD₂) | 7.28 (Non-competitive) | 8.07 (Non-competitive) | [1] |
The quantitative data in the table above was generated using the following key experimental methodologies:
To help visualize the dual mechanism of action of this compound and its context in drug development, the following diagram summarizes the key information.
The diagram illustrates this compound's dual mechanism, which involves:
Regarding its development status, public sources indicate that this compound (also known as TMK 688) has been discontinued from clinical development. It was previously investigated for conditions like asthma, allergic rhinitis, and peptic ulcers but did not advance to the market [3].